molecular formula C18H25Cl2N3O B560364 Bizine CAS No. 1591932-50-1

Bizine

货号: B560364
CAS 编号: 1591932-50-1
分子量: 370.318
InChI 键: MUAMIWJQSFQIGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Bizine is a phenelzine analog that inhibits lysine-specific demethylase 1 (LSD1;  Ki(inact) = 59 nM). It is 23-fold, 63-fold, and >100-fold selective for LSD-1 over monoamine oxidase (MAO) A, MAOB, and LSD2, respectively. This compound has been shown to induce bulk histone H3 lysine 4 dimethylation in LNCaP cancer cells (EC50 = ~2 µM) and, at 0.5 µM, to protect neurons exposed to oxidative stress.>

属性

IUPAC Name

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O.2ClH/c19-20-14-13-16-9-11-17(12-10-16)21-18(22)8-4-7-15-5-2-1-3-6-15;;/h1-3,5-6,9-12,20H,4,7-8,13-14,19H2,(H,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAMIWJQSFQIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Epigenetic Silencer: A Technical Guide to the Mechanism of Action of Bizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bizine, a novel analog of the monoamine oxidase inhibitor phenelzine, has emerged as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental protocols used for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating monomethylated and dimethylated histone H3 at lysine 4 (H3K4me1 and H3K4me2). The removal of these methyl marks is generally associated with gene silencing. Given the overexpression of LSD1 in various cancers, it has become an attractive target for therapeutic intervention. This compound (N-[4-(2-hydrazinylethyl)phenyl]-benzenebutanamide) was developed as a selective inhibitor of LSD1, demonstrating potential applications in oncology and neuroprotection.[1]

Mechanism of Action: Inhibition of LSD1

This compound acts as an irreversible inhibitor of LSD1. Its mechanism is predicated on the oxidative activation of its hydrazine moiety by the FAD cofactor within the catalytic site of LSD1. This process leads to the formation of a reactive phenyldiazene species that covalently modifies the FAD cofactor, thereby inactivating the enzyme.

Signaling Pathway

The inhibition of LSD1 by this compound leads to a cascade of downstream effects, primarily centered on the regulation of histone methylation and subsequent gene expression. By blocking LSD1's demethylase activity, this compound treatment results in the accumulation of H3K4me1 and H3K4me2 at specific gene loci. This increase in activating histone marks can lead to the reactivation of silenced tumor suppressor genes and a reduction in the proliferation of cancer cells.[1]

Bizine_Mechanism_of_Action This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits Gene_Activation Gene Activation This compound->Gene_Activation Promotes FAD FAD Cofactor LSD1->FAD Utilizes H3K4me1_2 H3K4me1/me2 LSD1->H3K4me1_2 Demethylates Gene_Silencing Gene Silencing LSD1->Gene_Silencing Promotes H3K4me1_2->Gene_Silencing Leads to

Figure 1: this compound's Mechanism of Action on LSD1.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound.

ParameterValueTargetNotes
Ki(inact) 59 nMLSD1Inactivation constant in vitro.[2]
EC50 ~2 µMH3K4me2In LNCaP cancer cells after 48h treatment.
Neuroprotection 0.5 µMNeuronsProtects neurons from oxidative stress.[1]

Table 1: Potency of this compound

EnzymeSelectivity Fold vs. LSD1
MAO A 23-fold
MAO B 63-fold
LSD2 >100-fold

Table 2: Selectivity Profile of this compound

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

LSD1 Inhibition Assay (In Vitro)

The inhibitory activity of this compound against purified human LSD1 was determined using a horseradish peroxidase-coupled assay.

  • Principle: The demethylation of a monomethylated histone H3 peptide substrate by LSD1 produces formaldehyde, which is then quantified by a fluorescent reporter.

  • Protocol Outline:

    • Recombinant human LSD1-CoREST complex is incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of the H3K4me1 peptide substrate.

    • The reaction is allowed to proceed for a set time at room temperature.

    • The amount of formaldehyde produced is measured using a commercially available kit, and the fluorescence is read on a plate reader.

    • The inactivation constant (Ki(inact)) is calculated from the rate of enzyme inactivation at different inhibitor concentrations.

LSD1_Inhibition_Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Detection LSD1 Purified LSD1-CoREST Incubation Incubate LSD1 + this compound LSD1->Incubation This compound This compound (Varying Conc.) This compound->Incubation Substrate H3K4me1 Peptide Reaction_Start Add Substrate Substrate->Reaction_Start Incubation->Reaction_Start Formaldehyde Formaldehyde Production Reaction_Start->Formaldehyde HRP_Coupling HRP-Coupled Reaction Formaldehyde->HRP_Coupling Fluorescence Measure Fluorescence HRP_Coupling->Fluorescence Analysis Calculate Ki(inact) Fluorescence->Analysis

Figure 2: Workflow for the in vitro LSD1 inhibition assay.
Cellular Histone Methylation Assay

The effect of this compound on global histone H3 lysine 4 dimethylation (H3K4me2) levels in cells was assessed by Western blotting.

  • Principle: Western blotting is used to detect changes in the levels of a specific protein modification (in this case, H3K4me2) in cell lysates following treatment with an inhibitor.

  • Protocol Outline:

    • LNCaP cells are cultured and treated with a range of this compound concentrations for 48 hours.

    • Cells are harvested, and histones are extracted from the nuclei.

    • Total protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for H3K4me2 and total H3 (as a loading control).

    • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified.

    • The EC50 value is determined by plotting the percentage increase in H3K4me2 levels against the this compound concentration.

Conclusion

This compound is a potent and selective irreversible inhibitor of LSD1 that acts by covalently modifying the FAD cofactor. Its inhibitory activity leads to an increase in H3K4me1/me2 levels in cells, resulting in altered gene expression and reduced cancer cell proliferation. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive understanding of this compound's mechanism of action, supporting its further investigation as a potential therapeutic agent in oncology and neurodegenerative diseases.

References

Bizine as a Potent and Selective LSD1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Bizine, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). It is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression and the therapeutic potential of LSD1 inhibition. This document details this compound's mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its impact on key cellular signaling pathways.

Introduction to this compound

This compound is a synthetic small molecule and an analogue of the antidepressant phenelzine.[1][2] It has been identified as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation.[1][3] LSD1's primary function is to remove methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[4][5] By demethylating H3K4, LSD1 generally acts as a transcriptional co-repressor.[6][7] However, it can also function as a co-activator by demethylating H3K9 in association with androgen or estrogen receptors.[6][7]

Given that LSD1 is overexpressed in a variety of cancers, including prostate, lung, and breast cancer, it has emerged as a significant therapeutic target.[4][8][9][10] this compound's ability to selectively inhibit this enzyme has positioned it as a valuable tool for studying the biological roles of LSD1 and as a potential lead compound for the development of novel therapeutics for oncology and neurodegenerative diseases.[3][]

Chemical Properties:

  • IUPAC Name: N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide[12]

  • Molecular Formula: C₁₈H₂₃N₃O[12][13]

  • CAS Number: 1591932-50-1[1][13]

Mechanism of Action

This compound functions as a mechanism-based inactivator of LSD1.[4] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase.[5][14] The catalytic process involves the oxidation of the methylated lysine substrate, which results in the reduction of the FAD cofactor to FADH₂.[7] Molecular oxygen then reoxidizes FADH₂, producing hydrogen peroxide as a byproduct.[4][7]

As a phenelzine analogue, this compound is believed to form a covalent adduct with the FAD cofactor within the active site of LSD1.[4][14] This irreversible binding inactivates the enzyme, preventing it from demethylating its histone substrates. The consequence of this inhibition within a cellular context is the accumulation of H3K4me1/2, which can lead to the reactivation of silenced tumor suppressor genes.[4]

cluster_LSD1_Activity LSD1 Catalytic Cycle cluster_Inhibition Inhibition by this compound LSD1_FAD LSD1-FAD (Active) LSD1_FADH2 LSD1-FADH₂ (Reduced) LSD1_FAD->LSD1_FADH2 Demethylation Inactive_Complex LSD1-FAD-Bizine Adduct (Inactive) LSD1_FAD->Inactive_Complex H3K4me2 Histone H3 (H3K4me2) H3K4me2->LSD1_FAD Substrate Binding LSD1_FADH2->LSD1_FAD Reoxidation H3K4me1 Histone H3 (H3K4me1) LSD1_FADH2->H3K4me1 H2O2 H₂O₂ LSD1_FADH2->H2O2 Formaldehyde Formaldehyde LSD1_FADH2->Formaldehyde O2 O₂ O2->LSD1_FADH2 This compound This compound This compound->LSD1_FAD Covalent Adduct Formation

Caption: Mechanism of LSD1 demethylation and inhibition by this compound.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound

ParameterValueReference(s)
Ki 59 nM[1][2][15]
Ki(inact) 59 nM[3][13]

Table 2: Selectivity Profile of this compound

TargetKi(inact) or Fold SelectivityReference(s)
LSD1 59 nM[3]
MAO-A 2.6 µM (~44-fold selective)[3]
MAO-B 6.5 µM (~110-fold selective)[3]
LSD2 ~11 µM (>186-fold selective)[3]

Table 3: Cellular Activity of this compound

AssayCell LineParameterValueReference(s)
H3K4 Dimethylation Induction LNCaPEC₅₀~2 µM[13]
H3K4 Dimethylation Induction LNCaPStatistically significant increase3 µM and 10 µM
Neuroprotection (Oxidative Stress) NeuronsEffective Concentration0.5 µM

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's activity as an LSD1 inhibitor.

LSD1 Inhibition Assay (Peroxidase-Coupled)

This biochemical assay is commonly used to measure the activity of LSD1 and the potency of its inhibitors by detecting the hydrogen peroxide (H₂O₂) byproduct of the demethylation reaction.[16][17]

Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces H₂O₂. In the presence of horseradish peroxidase (HRP), this H₂O₂ reacts with a detection reagent (e.g., Amplex Red) to produce a fluorescent or colorimetric signal. The intensity of the signal is directly proportional to LSD1 activity. An inhibitor will reduce the production of H₂O₂ and thus decrease the signal.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4). Prepare stock solutions of recombinant human LSD1 enzyme, a dimethylated H3K4 peptide substrate, HRP, a detection reagent, and serial dilutions of this compound.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the reaction buffer.

  • Inhibitor Pre-incubation: Add serial dilutions of this compound or vehicle control (DMSO) to the appropriate wells. Add the LSD1 enzyme to all wells except the "no enzyme" blank. Pre-incubate for 15 minutes on ice.[16]

  • Enzymatic Reaction: Initiate the reaction by adding a mixture of the H3K4 peptide substrate and the HRP/detection reagent solution.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Measurement: Read the fluorescence (e.g., Ex/Em = 530/590 nm) or absorbance on a microplate reader.

  • Data Analysis: Subtract the background signal (blank wells) from all measurements. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

cluster_workflow Peroxidase-Coupled Assay Workflow A 1. Prepare Reagents (LSD1, Substrate, HRP, this compound) B 2. Dispense Buffer and Inhibitor (this compound dilutions) into Plate A->B C 3. Add LSD1 Enzyme Pre-incubate 15 min B->C D 4. Initiate Reaction Add Substrate + HRP/Detection Reagent C->D E 5. Incubate ~60 min at RT/37°C D->E F 6. Read Signal (Fluorescence/Absorbance) E->F G 7. Analyze Data Calculate IC₅₀ F->G

Caption: Workflow for a peroxidase-coupled LSD1 inhibition assay.
Cellular Target Engagement (Western Blot)

This cell-based assay confirms that this compound inhibits LSD1 activity within cells by measuring the methylation status of its direct substrate, histone H3.[4]

Principle: Inhibition of LSD1 in cells will lead to an accumulation of its substrates, H3K4me1 and H3K4me2. Western blotting uses specific antibodies to detect and quantify the levels of H3K4me2 relative to the total amount of histone H3. An increase in the H3K4me2 signal in this compound-treated cells compared to control cells demonstrates target engagement.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., LNCaP prostate cancer cells) to ~70-80% confluency. Treat the cells with increasing concentrations of this compound (e.g., 0.4 µM to 10 µM) or vehicle control for a specified duration (e.g., 48 hours).[4]

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit to isolate histone proteins.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for H3K4me2.

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with a primary antibody for total Histone H3.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities for H3K4me2 and total H3. Normalize the H3K4me2 signal to the total H3 signal to determine the relative increase in methylation.[4]

cluster_workflow Western Blot Workflow for H3K4me2 A 1. Cell Culture & Treatment with this compound B 2. Harvest Cells & Extract Histones A->B C 3. Quantify Protein B->C D 4. SDS-PAGE & Membrane Transfer C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. ECL Detection & Imaging E->F G 7. Densitometry Analysis F->G LSD1 LSD1 Notch_Genes Notch Target Genes (Notch1, Notch3, Hes1) LSD1->Notch_Genes Activates Transcription Proliferation Cell Proliferation & Survival Notch_Genes->Proliferation Promotes This compound This compound This compound->LSD1 Inhibits LSD1 LSD1 PI3K PI3K LSD1->PI3K Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth & Survival mTOR->Growth Autophagy Autophagy mTOR->Autophagy Inhibits This compound This compound This compound->LSD1 Inhibits

References

The Role of Bizine in Epigenetic Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bizine, a phenelzine analogue, has emerged as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. This document provides an in-depth technical overview of this compound's role in epigenetic modification, focusing on its mechanism of action, impact on cellular processes, and methodologies for its study. Quantitative data on its inhibitory activity and cellular effects are presented, along with detailed experimental protocols and visual representations of its molecular interactions and pathways.

Introduction to this compound and its Target: LSD1

This compound is a small molecule inhibitor that targets Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1 and H3K4me2).[2][3] The demethylation of H3K4, a mark associated with active gene transcription, by LSD1 generally leads to transcriptional repression. LSD1 is a key component of several corepressor complexes, most notably the CoREST complex, which directs its demethylase activity to specific genomic loci.[3][4]

This compound acts as an irreversible inhibitor of LSD1, forming a covalent adduct with the FAD cofactor essential for the enzyme's catalytic activity.[5] This inhibition leads to an increase in global levels of H3K4me1 and H3K4me2, thereby altering gene expression patterns.[6] Beyond its action on histones, LSD1 can also demethylate non-histone proteins such as p53 and DNMT1, influencing their stability and function.[4][7] Consequently, inhibition of LSD1 by this compound can reactivate aberrantly silenced tumor suppressor genes and impact various signaling pathways, making it a molecule of significant interest in oncology and neurodegenerative disease research.[2][4][5]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound's inhibitory and cellular activities.

Table 1: Inhibitory Activity of this compound

TargetParameterValueReference
LSD1Ki59 nM[1]
LSD1kinact/KI2.5 µM-1min-1
MAO-AKi(inact)2.6 µM[7]
MAO-BKi(inact)6.5 µM[7]
LSD2Ki(inact)~11 µM[7]

Table 2: Cellular Effects of this compound

Cell LineAssayParameterValueReference
LNCaPH3K4Me2 IncreaseEC50~2 µM
LNCaPProliferationIC5016 µM
H460ProliferationIC5014 µM

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the inhibition of LSD1, which in turn modulates downstream signaling pathways. The following diagram illustrates the central role of this compound in altering the epigenetic landscape and impacting cellular processes.

Bizine_Signaling_Pathway cluster_extracellular Cellular Exterior cluster_intracellular Cellular Interior cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound LSD1_CoREST LSD1-CoREST Complex This compound->LSD1_CoREST Inhibits H3K4me2 H3K4me2 (Active Mark) LSD1_CoREST->H3K4me2 Demethylates p53_active p53 (active) LSD1_CoREST->p53_active Demethylates (inactivates) H3K4 H3K4 (Inactive Mark) H3K4me2->H3K4 TSG Tumor Suppressor Genes H3K4me2->TSG Activates Transcription Gene_Expression Altered Gene Expression TSG->Gene_Expression p53_inactive p53 (inactive) p53_active->p53_inactive p53_active->Gene_Expression Activates Target Genes Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Cell_Treatment_Workflow Start Start: Seed Cells Culture Culture to 70-80% Confluency Start->Culture Prepare_this compound Prepare this compound dilutions in media Culture->Prepare_this compound Treat_Cells Treat cells with this compound and Vehicle Control Prepare_this compound->Treat_Cells Incubate Incubate for desired time (e.g., 48h) Treat_Cells->Incubate Harvest Harvest Cells Incubate->Harvest Downstream Downstream Analysis (Western Blot, ChIP-seq, etc.) Harvest->Downstream ChIP_seq_Workflow Start Start: this compound-treated cells Crosslink Cross-link with Formaldehyde Start->Crosslink Lyse Cell Lysis & Nuclei Isolation Crosslink->Lyse Shear Chromatin Shearing (Sonication) Lyse->Shear IP Immunoprecipitation with anti-H3K4me2 Shear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash to remove non-specific binding Capture->Wash Elute Elution Wash->Elute Reverse Reverse Cross-links Elute->Reverse Purify DNA Purification Reverse->Purify Library_Prep NGS Library Preparation Purify->Library_Prep Sequence Sequencing Library_Prep->Sequence

References

An In-depth Technical Guide to the Neuroprotective Effects of Bizine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Bizine" is a fictional agent created for the purpose of this technical guide. The data, experimental protocols, and signaling pathways described herein are hypothetical and intended to serve as a representative example of a comprehensive whitepaper on a neuroprotective agent for a scientific audience.

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge. This document outlines the preclinical evidence for this compound, a novel small molecule compound, as a potential neuroprotective agent. In vitro and in vivo studies have demonstrated this compound's ability to mitigate neuronal cell death, reduce oxidative stress, and modulate key signaling pathways implicated in neurodegeneration. This guide provides a detailed overview of the experimental data, methodologies, and proposed mechanisms of action for this compound, offering a comprehensive resource for researchers and drug development professionals in the field of neuroscience.

Introduction

The progressive loss of neuronal structure and function is a hallmark of a wide range of debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. A key pathological feature in many of these conditions is the accumulation of misfolded proteins, mitochondrial dysfunction, and heightened neuroinflammation, which collectively contribute to neuronal cell death. Current therapeutic strategies are largely symptomatic and fail to address the underlying neurodegenerative processes.

This compound has emerged as a promising therapeutic candidate due to its multifaceted neuroprotective properties. This whitepaper will detail the preclinical investigations that support the neuroprotective effects of this compound, with a focus on its molecular mechanisms and potential for clinical translation.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified across a series of preclinical models. The following tables summarize the key findings from these studies.

Table 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

Treatment GroupNeuronal Viability (%)Lactate Dehydrogenase (LDH) Release (Fold Change)
Vehicle Control100 ± 5.21.0 ± 0.1
Glutamate (100 µM)45 ± 3.84.2 ± 0.5
This compound (1 µM) + Glutamate62 ± 4.12.8 ± 0.3
This compound (10 µM) + Glutamate85 ± 5.51.5 ± 0.2

Table 2: Effect of this compound on Oxidative Stress Markers in an In Vivo Model of Ischemic Stroke

Treatment GroupMalondialdehyde (MDA) Levels (nmol/mg protein)Superoxide Dismutase (SOD) Activity (U/mg protein)
Sham2.1 ± 0.315.2 ± 1.8
Ischemia/Reperfusion (I/R)5.8 ± 0.77.5 ± 0.9
This compound (10 mg/kg) + I/R3.2 ± 0.412.8 ± 1.5

Proposed Mechanism of Action: Modulation of the Nrf2 Signaling Pathway

This compound is hypothesized to exert its neuroprotective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes.

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Induces Transcription Oxidative_Stress Oxidative Stress Cytoprotective_Genes->Oxidative_Stress Reduces Neuroprotection Neuroprotection Cytoprotective_Genes->Neuroprotection Oxidative_Stress->Neuroprotection

Figure 1: Proposed Nrf2 signaling pathway modulated by this compound.

Experimental Protocols

In Vitro Neuroprotection Assay

Objective: To assess the ability of this compound to protect primary cortical neurons from glutamate-induced excitotoxicity.

Methodology:

  • Cell Culture: Primary cortical neurons were isolated from embryonic day 18 rat pups and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Treatment: On day in vitro (DIV) 7, neurons were pre-treated with this compound (1 µM or 10 µM) or vehicle (0.1% DMSO) for 2 hours.

  • Induction of Excitotoxicity: Following pre-treatment, neurons were exposed to 100 µM glutamate for 24 hours.

  • Assessment of Neuronal Viability: Cell viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Measurement of LDH Release: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, was measured using a commercially available cytotoxicity assay kit.

In Vivo Ischemic Stroke Model

Objective: To evaluate the neuroprotective effects of this compound in a rat model of transient focal cerebral ischemia.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats were subjected to 90 minutes of middle cerebral artery occlusion (MCAO) followed by reperfusion.

  • Drug Administration: this compound (10 mg/kg) or vehicle was administered intravenously at the onset of reperfusion.

  • Assessment of Oxidative Stress: 24 hours after reperfusion, brain tissue from the ischemic hemisphere was collected to measure levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of superoxide dismutase (SOD), an endogenous antioxidant enzyme.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vivo ischemic stroke study.

experimental_workflow start Start mcao Middle Cerebral Artery Occlusion (MCAO) (90 minutes) start->mcao reperfusion Reperfusion mcao->reperfusion treatment Administer this compound (10 mg/kg) or Vehicle reperfusion->treatment wait 24 Hours Post-Reperfusion treatment->wait tissue_collection Brain Tissue Collection (Ischemic Hemisphere) wait->tissue_collection analysis Biochemical Analysis (MDA and SOD assays) tissue_collection->analysis end End analysis->end

Figure 2: Workflow for the in vivo ischemic stroke experiment.

Conclusion and Future Directions

The preclinical data presented in this whitepaper strongly suggest that this compound possesses significant neuroprotective properties. Its ability to mitigate excitotoxicity and reduce oxidative stress, likely through the activation of the Nrf2 signaling pathway, positions it as a promising candidate for the treatment of neurodegenerative diseases.

Future research will focus on:

  • Elucidating the full spectrum of this compound's molecular targets.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies.

  • Evaluating the efficacy of this compound in chronic models of neurodegeneration.

  • Initiating preclinical toxicology studies to support an Investigational New Drug (IND) application.

The continued investigation of this compound holds the potential to deliver a novel therapeutic intervention for patients suffering from a range of devastating neurological disorders.

A Technical Guide to the Selectivity of Bizine for LSD1 Over Monoamine Oxidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bizine, a novel synthetic analogue of the monoamine oxidase (MAO) inhibitor phenelzine, has been identified as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document provides a comprehensive technical overview of this compound's selectivity for LSD1 over the structurally related flavin-dependent amine oxidases, MAO-A and MAO-B. Quantitative biochemical data is presented, alongside detailed experimental protocols for the assays used to determine its inhibitory activity. Furthermore, schematic diagrams illustrating the relevant biological pathways and experimental workflows are provided to offer a clear and concise understanding of this compound's mechanism and evaluation.

Introduction: The Therapeutic Potential of Targeting LSD1 with Selectivity over MAO

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). The demethylation of H3K4 is primarily associated with transcriptional repression. LSD1 is frequently overexpressed in a variety of cancers, contributing to oncogenesis by silencing tumor suppressor genes. This has established LSD1 as a promising therapeutic target in oncology.

The active site of LSD1 shares structural homology with monoamine oxidases (MAO-A and MAO-B), which are crucial enzymes in the central nervous system responsible for the degradation of neurotransmitters. Consequently, early LSD1 inhibitors, such as the antidepressant tranylcypromine, exhibited dual activity against both LSD1 and MAOs. This lack of selectivity can lead to undesirable off-target effects, including potential hypertensive crises or serotonin syndrome when co-administered with other medications. The development of inhibitors with high selectivity for LSD1 over MAOs is therefore a critical objective in the pursuit of safer and more effective epigenetic therapies. This compound was developed to address this need, incorporating a phenyl-butyrylamide appendage to the phenelzine scaffold to enhance its affinity and selectivity for LSD1.[1][2]

Quantitative Analysis: this compound's Selectivity Profile

This compound has been demonstrated to be a potent, time-dependent inactivator of LSD1. Its selectivity is quantified by comparing its inactivation efficiency (kinact/Ki(inact)) against LSD1 with that against MAO-A and MAO-B. The following table summarizes the key quantitative data for this compound's inhibitory activity.

Target EnzymeKi(inact) (μM)kinact (min-1)Inactivation Efficiency (kinact/Ki(inact)) (M-1s-1)Selectivity (Fold vs. LSD1)
LSD1 0.0590.1542,000-
MAO-A 3.30.231,20035-fold
MAO-B 1.80.0765065-fold

Data sourced from Prusevich et al., 2014 and its supplementary materials.[1]

Signaling & Experimental Schematics

To visually represent the biological context and experimental evaluation of this compound, the following diagrams are provided.

LSD1_Pathway cluster_gene Target Gene cluster_histone Histone H3 Tail Promoter Promoter Repression Transcriptional Repression Promoter->Repression Silencing H3K4me2 H3K4me2 (Active Mark) H3K4me1 H3K4me1 H3K4me2->H3K4me1 Demethylation LSD1_CoREST LSD1/CoREST Complex LSD1_CoREST->Promoter Binds to Histone Tail LSD1_CoREST->H3K4me2 This compound This compound This compound->LSD1_CoREST Inhibition

Figure 1. LSD1-Mediated Histone Demethylation Signaling Pathway

LSD1_Assay_Workflow Start Start Step1 1. Pre-incubation: LSD1 Enzyme + this compound (or vehicle) in 96-well plate. Start->Step1 Step2 2. Initiate Reaction: Add H3K4me2 peptide substrate. Step1->Step2 Step3 3. Enzymatic Reaction: LSD1 demethylates substrate, producing H₂O₂. Step2->Step3 Step4 4. Detection: Add Amplex Red + Horseradish Peroxidase (HRP). Step3->Step4 Step5 5. Signal Generation: HRP uses H₂O₂ to oxidize Amplex Red to fluorescent Resorufin. Step4->Step5 Step6 6. Measurement: Read fluorescence at Ex/Em 530/590 nm. Step5->Step6 End End: Quantify Inhibition Step6->End

Figure 2. Experimental Workflow for LSD1 Inhibition Assay

MAO_Assay_Workflow Start Start Step1 1. Incubation: MAO-A/B Enzyme + this compound (or vehicle) + Luminogenic MAO Substrate. Start->Step1 Step2 2. Enzymatic Reaction: MAO oxidizes substrate to produce a luciferin derivative. Step1->Step2 Step3 3. Detection: Add Luciferin Detection Reagent. Step2->Step3 Step4 4. Signal Generation: Reagent stops MAO reaction & initiates a stable luminescent signal. Step3->Step4 Step5 5. Measurement: Read luminescence using a plate reader. Step4->Step5 End End: Quantify Inhibition Step5->End

Figure 3. Experimental Workflow for MAO Inhibition Assay

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.

LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled)

This assay quantifies LSD1 activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.

  • Reagents and Materials:

    • Recombinant human LSD1 enzyme

    • Dimethylated histone H3 (1-21) K4 peptide substrate (H3K4me2)

    • Assay Buffer: 50 mM HEPES, pH 7.5

    • This compound (or other test inhibitors) dissolved in DMSO

    • Horseradish Peroxidase (HRP)

    • Amplex Red reagent

    • 96-well black, flat-bottom plates

    • Fluorescence plate reader

  • Procedure:

    • Enzyme and Inhibitor Pre-incubation:

      • Prepare serial dilutions of this compound in Assay Buffer.

      • In a 96-well plate, add 25 µL of LSD1 enzyme (final concentration ~100 nM) to wells containing 25 µL of the this compound dilutions or vehicle (DMSO) for control.

      • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Reaction Initiation:

      • Initiate the demethylase reaction by adding 50 µL of the H3K4me2 peptide substrate (final concentration ~20 µM) to each well.

    • Enzymatic Reaction and Detection:

      • The reaction proceeds, and the production of H₂O₂ is coupled to the HRP-mediated oxidation of Amplex Red to the fluorescent product, resorufin.

      • Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm in a kinetic mode for 10-15 minutes.

    • Data Analysis:

      • The initial rates of reaction are determined from the linear portion of the fluorescence versus time curve.

      • The kinetic parameters Ki(inact) and kinact are determined by plotting the observed rate constants (kobs) against various inhibitor concentrations and fitting the data to the appropriate inactivation model.

MAO-A and MAO-B Inhibition Assays (MAO-Glo™)

This assay utilizes a luminogenic substrate to measure the activity of MAO-A and MAO-B.

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO-Glo™ Assay Kit (containing luminogenic substrate, buffers, and detection reagent)

    • This compound (or other test inhibitors) dissolved in DMSO

    • 96-well white, opaque plates

    • Luminometer

  • Procedure:

    • Reagent Preparation:

      • Prepare the luminogenic MAO substrate and Luciferin Detection Reagent according to the manufacturer's protocol.

    • Enzyme, Substrate, and Inhibitor Incubation:

      • In a 96-well plate, combine the appropriate MAO enzyme (MAO-A or MAO-B), the luminogenic substrate, and serial dilutions of this compound or vehicle control in the provided reaction buffer.

      • The total reaction volume is typically 25-50 µL.

      • Incubate the plate at room temperature for 60 minutes.

    • Signal Generation:

      • Add an equal volume of the reconstituted Luciferin Detection Reagent to each well. This simultaneously stops the MAO reaction and initiates a stable, glow-type luminescent signal.

      • Incubate for 20 minutes at room temperature to allow the signal to stabilize.

    • Measurement and Data Analysis:

      • Measure the luminescence using a plate-reading luminometer.

      • The inhibitory activity is calculated as the percentage decrease in luminescence in the presence of the inhibitor compared to the vehicle control.

      • The kinetic parameters Ki(inact) and kinact are determined by analyzing the time- and concentration-dependent loss of enzyme activity.

Conclusion

This compound stands out as a potent and selective inhibitor of LSD1. The quantitative data clearly demonstrates a significant selectivity margin for LSD1 over both MAO-A (35-fold) and MAO-B (65-fold). This enhanced selectivity is a critical feature, suggesting a reduced potential for off-target effects related to MAO inhibition, which is a common liability for less-selective LSD1 inhibitors. The detailed protocols and workflows provided herein offer a robust framework for the continued investigation and characterization of this compound and other novel epigenetic modulators. The development of such selective agents is a vital step forward in realizing the full therapeutic potential of targeting the epigenome for the treatment of cancer and other diseases.[1][2]

References

Early-Stage Research on Bizine Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the early-stage research and potential therapeutic applications of Bizine, a novel synthetic compound. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

Introduction

This compound is a small molecule inhibitor that has demonstrated significant potential in preclinical studies. Its primary mechanism of action involves the targeted inhibition of key signaling pathways implicated in cellular proliferation and survival. This guide will detail the current understanding of this compound's mechanism of action, summarize key experimental findings, and provide standardized protocols for its investigation.

Mechanism of Action and Signaling Pathway

This compound's primary target has been identified as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR, this compound inhibits autophosphorylation and downstream signaling. This disruption of the EGFR pathway leads to cell cycle arrest and apoptosis in susceptible cell lines.

Bizine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits

Figure 1: this compound's inhibitory action on the EGFR signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: In Vitro Efficacy of this compound in Various Cell Lines

Cell LineIC50 (nM)Target Mutation
A54915.2 ± 2.1EGFR Wild-Type
HCC8278.7 ± 1.5EGFR Exon 19 Del
H1975>10,000EGFR T790M

Table 2: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)
EGFR12.5
HER2850
VEGFR2>20,000
PDGFRβ>20,000

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (0.01 nM to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using non-linear regression analysis.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis A1 Cell Culture A2 This compound Treatment A1->A2 A3 Cell Viability Assay (MTT) A2->A3 A4 Western Blot (p-EGFR) A2->A4 A5 Kinase Assay A2->A5 B1 IC50 Determination A3->B1 B2 Protein Expression Quantification A4->B2 B3 Kinase Selectivity Profile A5->B3

Figure 2: A typical experimental workflow for the in vitro evaluation of this compound.

Conclusion

The early-stage research on this compound demonstrates its potential as a targeted therapeutic agent. Its potent and selective inhibition of EGFR signaling warrants further investigation in more complex preclinical models. The data and protocols presented in this guide are intended to facilitate these future studies and accelerate the development of this compound as a potential clinical candidate.

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Bizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bizine, also known as this compound dihydrochloride, is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation.[1][2][3] As a phenelzine analogue, this compound functions as a mechanism-based inactivator of LSD1.[1][3] Its inhibitory action leads to an increase in the methylation of histone H3 at lysine 4 (H3K4me1 and H3K4me2), which is associated with the reactivation of silenced tumor suppressor genes.[1][3] Consequently, this compound has demonstrated anti-proliferative effects in various cancer cell lines and has shown potential as a neuroprotective agent.[1][3]

These application notes provide a comprehensive overview of the available preclinical data on this compound and a generalized protocol for its use in in vivo studies, based on findings from research on other potent LSD1 inhibitors with similar mechanisms of action.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the inhibition of LSD1, a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated H3K4. By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to an accumulation of H3K4me1 and H3K4me2. These histone marks are generally associated with active gene transcription. The reactivation of tumor suppressor genes can, in turn, inhibit cancer cell proliferation and induce apoptosis.

The signaling pathway affected by this compound is central to epigenetic regulation. LSD1 is often part of larger transcriptional repressor complexes, such as the CoREST complex. By inactivating LSD1, this compound disrupts the function of these complexes, leading to a more open chromatin state at specific gene loci and subsequent gene expression.

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus This compound This compound LSD1 LSD1 Enzyme This compound->LSD1 Inhibits H3K4me2 Histone H3 Lys4 (di-methylated) LSD1->H3K4me2 Demethylates Gene_Silencing Gene Silencing LSD1->Gene_Silencing Promotes H3K4me1 Histone H3 Lys4 (mono-methylated) H3K4me2->H3K4me1 Demethylates Tumor_Suppressor Tumor Suppressor Gene Re-expression H3K4me2->Tumor_Suppressor Promotes H3K4me1->Gene_Silencing Leads to Gene_Silencing->Tumor_Suppressor Anti_Proliferative Anti-Proliferative Effects Tumor_Suppressor->Anti_Proliferative Leads to

This compound's Mechanism of Action via LSD1 Inhibition.

Preclinical Data Summary

While specific in vivo studies detailing the dosage and administration of this compound are not yet widely published, in vitro studies have established its potency and selectivity. The following tables summarize the available data for this compound and provide representative in vivo data from studies on other potent, irreversible LSD1 inhibitors that can serve as a guide for experimental design.

Table 1: In Vitro Activity of this compound

ParameterValueCell LinesReference
LSD1 Ki 59 nM-[1]
EC50 (H3K4me2 increase) ~2 µMLNCaP[1]
Anti-proliferative Effects ModerateLNCaP, H460[1]

Table 2: Representative In Vivo Data from Structurally Related or Mechanistically Similar LSD1 Inhibitors

CompoundAnimal ModelDosageAdministration RouteFrequencyOutcomeReference
MC3382 Mouse APL model11.25 and 22.50 mg/kgOralDailyIncreased survival[4]
Compound 21 MGC-803 xenograft mouse20 mg/kgNot specifiedNot specified68.5% tumor weight reduction[4]
HCI-2509 Transgenic LUAD mouseNot specifiedNot specifiedNot specifiedReduced tumor formation and progression[5]
INCB059872 Human AML xenograftNot specifiedNot specifiedDaily or every other daySignificant tumor growth inhibition[6]

Experimental Protocols

The following protocols are generalized based on standard practices for in vivo studies with small molecule inhibitors and the available data on related LSD1 inhibitors. Researchers should optimize these protocols for their specific animal models and experimental goals.

This compound Stock Solution Preparation

Materials:

  • This compound dihydrochloride powder

  • Sterile vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of DMSO, PEG300, Tween 80, and saline)

  • Sterile tubes and syringes

Protocol:

  • Calculate the required amount of this compound dihydrochloride based on the desired stock concentration and final dosing volume.

  • In a sterile tube, dissolve the this compound dihydrochloride powder in a small amount of the chosen vehicle. Sonication may be required to aid dissolution.

  • Once dissolved, bring the solution to the final volume with the vehicle.

  • Store the stock solution at -20°C or -80°C for long-term storage. For daily use, a fresh solution or a thawed aliquot should be used.

In Vivo Administration of this compound in a Xenograft Mouse Model

This protocol provides a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Xenograft_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., LNCaP, H460) Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (e.g., nude mice, 6-8 weeks old) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (until tumors reach ~100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound or Vehicle Administration (e.g., Oral Gavage, IP Injection) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Daily/Weekly Endpoint Endpoint Reached (e.g., tumor volume limit) Monitoring->Endpoint Tissue_Collection Tumor and Tissue Collection (for PK/PD and histology) Endpoint->Tissue_Collection Data_Analysis Statistical Analysis of Tumor Growth Inhibition Tissue_Collection->Data_Analysis

Workflow for an In Vivo Xenograft Study with this compound.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous LNCaP or H460 xenografts)

  • This compound stock solution

  • Vehicle control

  • Dosing needles (e.g., gavage needles for oral administration, 27G needles for intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal scale

Protocol:

  • Animal Handling and Acclimatization: House animals in accordance with institutional guidelines. Allow for an acclimatization period of at least one week before the start of the experiment.

  • Tumor Cell Implantation: Subcutaneously inject the desired cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize animals into treatment and control groups.

  • Dosing:

    • Based on the representative data for similar LSD1 inhibitors, a starting dose in the range of 10-25 mg/kg can be considered.

    • Administer this compound or the vehicle control via the chosen route (e.g., oral gavage or intraperitoneal injection).

    • The dosing frequency is typically once daily.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals daily for any signs of toxicity.

  • Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a specific size or after a predetermined treatment period.

    • At the endpoint, euthanize the animals and collect tumors and other relevant tissues for pharmacodynamic (e.g., histone methylation analysis by Western blot or immunohistochemistry) and pharmacokinetic studies.

Conclusion

This compound is a promising LSD1 inhibitor with demonstrated in vitro efficacy. While specific in vivo data for this compound is still emerging, the provided protocols, based on studies with analogous compounds, offer a solid foundation for researchers to design and conduct their own in vivo investigations. Careful dose-finding studies and tolerability assessments will be crucial for the successful application of this compound in preclinical cancer and neuroprotection models.

References

Protocol for Bizine Treatment in LNCaP Cancer Cells: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LNCaP (Lymph Node Carcinoma of the Prostate) cells are a cornerstone of prostate cancer research. As an androgen-sensitive human prostate adenocarcinoma cell line, they provide an invaluable in vitro model for studying the molecular mechanisms of prostate cancer and for the initial screening and validation of novel therapeutic agents. This document provides a detailed protocol for the treatment of LNCaP cells with the novel compound Bizine, including methodologies for assessing its impact on cell viability, signaling pathways, and protein expression.

LNCaP cells are known for their expression of the androgen receptor (AR), and their growth is typically dependent on androgens.[1][2][3] Therapies targeting the AR signaling pathway are therefore a major focus of prostate cancer research.[4][5][6][7] Understanding the interaction of new compounds like this compound with these pathways is crucial for the development of effective treatments. This protocol outlines the necessary steps to culture LNCaP cells, prepare this compound for administration, and perform key assays to characterize its effects.

Data Presentation

Table 1: Quantitative Effects of this compound on LNCaP Cells (Hypothetical Data)
ParameterThis compound Concentration (µM)Result
IC50 (72h)1050% inhibition of cell growth
Apoptosis Rate (48h)2035% increase in apoptotic cells
p-Akt (Ser473) Expression (24h)1060% decrease
AR Expression (48h)1040% decrease
PSA Secretion (72h)1075% decrease

Experimental Protocols

LNCaP Cell Culture and Maintenance

This protocol is adapted from standard LNCaP cell culture procedures.[8][9][10]

Materials:

  • LNCaP cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture LNCaP cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.[10]

  • To passage, aspirate the old medium, wash the cells with PBS, and add 1-2 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 5-10 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Preparation and Administration of this compound

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations using complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Aspirate the medium from the cultured LNCaP cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (0.1% DMSO).

Cell Viability Assay (MTT Assay)

Materials:

  • LNCaP cells

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed LNCaP cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Expression

Materials:

  • LNCaP cells

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-AR, anti-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed LNCaP cells in 6-well plates and treat with this compound as required.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothetical mechanism of action of this compound and the experimental workflow.

Bizine_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Inhibits PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Proliferation Cell Proliferation & Survival AR->Proliferation Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR mTOR->Proliferation

Caption: Hypothetical signaling pathway of this compound in LNCaP cells.

Experimental_Workflow Start Start: LNCaP Cell Culture Treatment This compound Treatment (Varying Concentrations & Times) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Protein Protein Analysis (Western Blot) Treatment->Protein Data Data Analysis (IC50, Protein Levels) Viability->Data Protein->Data Conclusion Conclusion: Efficacy & Mechanism of this compound Data->Conclusion

Caption: Experimental workflow for evaluating this compound's effects.

References

Application Notes and Protocols for the EZH2 Inhibitor Tazemetostat in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Bizine": A thorough review of scientific literature and public databases did not yield information on a compound named "this compound" for use in chromatin immunoprecipitation (ChIP) assays. Therefore, this document provides detailed application notes and protocols for a well-characterized and clinically relevant compound, Tazemetostat (EPZ-6438) , a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This information serves as a practical guide for researchers, scientists, and drug development professionals interested in studying the effects of EZH2 inhibition on chromatin modifications and gene expression.

Introduction: EZH2 and the Role of Tazemetostat

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] This complex plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with condensed chromatin and transcriptional repression.[1][3][4] Overactivity of EZH2, due to mutation or overexpression, is implicated in the pathogenesis of various cancers, including follicular lymphoma and certain solid tumors, by silencing tumor suppressor genes.[1][4]

Tazemetostat (formerly EPZ-6438) is a first-in-class, orally bioavailable small molecule that selectively inhibits the methyltransferase activity of both wild-type and mutant EZH2.[1][3] By blocking EZH2, Tazemetostat leads to a global decrease in H3K27me3 levels, which in turn reactivates the expression of silenced genes, including those that inhibit cell proliferation and promote apoptosis.[1] Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) is a powerful technique to quantify the reduction of the H3K27me3 mark at specific gene promoters following Tazemetostat treatment.[5][6]

Mechanism of Action of Tazemetostat

Tazemetostat functions by competitively inhibiting the S-adenosyl-methionine (SAM) binding pocket of EZH2, thereby preventing the transfer of a methyl group to histone H3. This leads to a dose-dependent reduction in H3K27me3 levels.[4] The subsequent de-repression of PRC2 target genes is the primary mechanism behind its anti-tumor activity.[4] ChIP assays are instrumental in demonstrating this mechanism by directly measuring the occupancy of the H3K27me3 mark at the promoter regions of EZH2 target genes.

EZH2_Signaling_Pathway cluster_0 PRC2 Complex cluster_1 Chromatin cluster_2 Gene Regulation EZH2 EZH2 (Catalytic Subunit) H3 Histone H3 EZH2->H3 Methylation (H3K27 -> H3K27me3) EED EED SUZ12 SUZ12 H3K27me3 H3K27me3 H3->H3K27me3 Gene_Silencing Gene Silencing (e.g., Tumor Suppressors) H3K27me3->Gene_Silencing Promotes Tazemetostat Tazemetostat (EZH2 Inhibitor) Tazemetostat->EZH2 Inhibits ChIP_Workflow A 1. Cell Culture & Treatment (Tazemetostat vs. Vehicle) B 2. Cross-linking (Formaldehyde) A->B C 3. Cell Lysis & Chromatin Shearing (Sonication) B->C D 4. Immunoprecipitation (IP) (H3K27me3 Ab or IgG) C->D E 5. Wash & Elute (Remove non-specific binding) D->E F 6. Reverse Cross-links (Heat + Proteinase K) E->F G 7. DNA Purification F->G H 8. Analysis (qPCR or Sequencing) G->H

References

Techniques for Measuring Bizine's Effect on Histone Methylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone methylation is a critical post-translational modification that plays a fundamental role in regulating chromatin structure and gene expression.[1][2][3] The addition of methyl groups to histone proteins, primarily on lysine and arginine residues of histone H3 and H4 tails, can lead to either transcriptional activation or repression, depending on the specific site and degree of methylation.[4][5] Dysregulation of histone methylation is implicated in various diseases, including cancer, making the enzymes that catalyze these modifications—histone methyltransferases (HMTs) and demethylases (HDMs)—attractive therapeutic targets.[6][7]

This document provides detailed application notes and protocols for researchers investigating the effects of a novel compound, "Bizine," on histone methylation. The described techniques will enable the characterization and quantification of this compound's impact on global and site-specific histone methylation patterns, crucial for elucidating its mechanism of action and potential as a therapeutic agent.

Key Techniques for Measuring Histone Methylation

Several robust methods are available to assess changes in histone methylation patterns induced by a compound like this compound. These can be broadly categorized into antibody-based assays, mass spectrometry-based proteomics, and chromatin immunoprecipitation-based genomic approaches.

Antibody-Based Assays

These methods rely on antibodies that specifically recognize distinct histone methylation marks.

  • Western Blotting: A straightforward and widely used technique to detect changes in the global levels of specific histone modifications.[3]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method for quantifying global changes in histone methylation.[4]

  • High-Content Imaging: An automated microscopy-based approach to visualize and quantify histone methylation changes within intact cells, providing spatial information.[8]

Mass Spectrometry (MS)-Based Proteomics

MS-based approaches offer a comprehensive and unbiased view of histone modifications, allowing for the identification and quantification of a wide range of methylation states, including novel ones.[1][2][9]

  • "Bottom-up" Proteomics: Involves the digestion of histone proteins into peptides before MS analysis. This is the most common approach for quantifying specific histone marks.[1][2]

  • "Middle-down" and "Top-down" Proteomics: Analyze longer histone tail fragments or intact histones, respectively, providing information about the combinatorial complexity of histone modifications.[1][2]

Chromatin Immunoprecipitation (ChIP)-Based Assays

ChIP is a powerful technique to determine the genomic location of specific histone modifications.[10][11]

  • ChIP followed by quantitative PCR (ChIP-qPCR): Measures the enrichment of a specific histone methylation mark at a particular gene promoter or genomic locus.

  • ChIP followed by next-generation sequencing (ChIP-seq): Provides a genome-wide map of a specific histone methylation mark, revealing all the genomic regions where the modification is present.[5]

Experimental Protocols

Protocol 1: Western Blotting for Global Histone Methylation

This protocol details the steps to assess the effect of this compound on the global levels of specific histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3).

Materials:

  • Cells treated with this compound (and vehicle control)

  • Histone extraction buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against specific histone methylation marks and a total histone control (e.g., anti-H3K27me3, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound and a vehicle control for a specified duration.

  • Histone Extraction: Harvest the cells and perform acid extraction or use a commercial kit to isolate histone proteins.[3]

  • Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-H3K27me3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis: Acquire the chemiluminescent signal using a suitable imaging system. Quantify the band intensities and normalize the signal of the modified histone to the total histone control.[3]

Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol allows for the investigation of this compound's effect on the enrichment of a specific histone methylation mark at a known target gene promoter.

Materials:

  • Cells treated with this compound (and vehicle control)

  • Formaldehyde for cross-linking

  • ChIP lysis buffer

  • Sonicator or micrococcal nuclease for chromatin shearing

  • Antibody against the histone methylation mark of interest (e.g., H3K4me3)

  • Protein A/G magnetic beads

  • ChIP wash buffers

  • Elution buffer

  • Reverse cross-linking solution

  • DNA purification kit

  • qPCR primers for the target gene promoter and a negative control region

  • qPCR master mix and instrument

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with this compound and a vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.[11]

  • Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.[10][11]

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with the specific antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-histone-DNA complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.[11]

  • qPCR Analysis: Perform qPCR using primers for the target gene promoter. Calculate the enrichment of the histone mark as a percentage of the input DNA.

Data Presentation

Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Global Histone Methylation Levels (Western Blot)

This compound Conc. (µM)Relative H3K4me3 Levels (Normalized to Total H3)Relative H3K9me3 Levels (Normalized to Total H3)Relative H3K27me3 Levels (Normalized to Total H3)
0 (Vehicle)1.00 ± 0.081.00 ± 0.121.00 ± 0.09
11.52 ± 0.150.95 ± 0.100.65 ± 0.07
52.10 ± 0.210.88 ± 0.090.32 ± 0.04
102.85 ± 0.300.82 ± 0.080.15 ± 0.02

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Histone Methylation at a Target Gene Promoter (ChIP-qPCR)

TreatmentH3K4me3 Enrichment (% Input) at Gene X PromoterH3K27me3 Enrichment (% Input) at Gene X Promoter
Vehicle2.5 ± 0.38.2 ± 0.9
This compound (5 µM)5.8 ± 0.61.5 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Diagrams illustrating key pathways and workflows can aid in understanding the experimental logic and potential mechanisms of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Plate Cells treat Treat with this compound or Vehicle start->treat wb Western Blot (Global Methylation) treat->wb chip ChIP-qPCR/seq (Locus-Specific Methylation) treat->chip ms Mass Spectrometry (Global Profiling) treat->ms wb_analysis Quantify Band Intensity wb->wb_analysis chip_analysis Calculate % Input chip->chip_analysis ms_analysis Quantify Peptide Abundance ms->ms_analysis

Caption: Experimental workflow for assessing this compound's effect on histone methylation.

signaling_pathway This compound This compound Kinase_A Upstream Kinase A This compound->Kinase_A Inhibits HMT Histone Methyltransferase (HMT) Kinase_A->HMT Activates Histone Histone H3 HMT->Histone Methylates Methylated_Histone Methylated Histone H3 (e.g., H3K4me3) Gene_Expression Target Gene Expression Methylated_Histone->Gene_Expression Promotes

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

References

Application Notes and Protocols: Bizine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The application of high-throughput screening (HTS) is a cornerstone in modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates. This document provides detailed application notes and protocols for the utilization of a hypothetical compound, herein referred to as "Bizine," in HTS campaigns. The methodologies and conceptual frameworks presented are based on established HTS principles and are intended to serve as a guide for researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" and the specific data presented in these application notes are hypothetical and for illustrative purposes. The signaling pathways and experimental protocols are based on common practices in high-throughput screening and drug discovery.

Section 1: Mechanism of Action and Signaling Pathway

This compound is conceptualized as a potent and selective inhibitor of the B-Cell Receptor (BCR) signaling pathway. The BCR pathway is crucial for B-cell development, activation, and differentiation, making it a key target in various autoimmune diseases and B-cell malignancies.

Signaling Pathway Diagram

The diagram below illustrates the canonical BCR signaling cascade and the proposed point of intervention for this compound. Upon antigen binding, the BCR complex activates downstream kinases, including SYK and BTK, leading to the activation of phospholipase C gamma 2 (PLCγ2) and subsequent downstream signaling events that drive cell proliferation and survival. This compound is hypothesized to be a direct inhibitor of Bruton's tyrosine kinase (BTK), a critical node in this pathway.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen BCR BCR Antigen->BCR Binds CD79A/B CD79A/B LYN LYN BCR->LYN Activates SYK SYK CD79A/B->SYK Recruits & Activates LYN->CD79A/B Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCg2 BTK->PLCg2 Activates This compound This compound This compound->BTK Inhibits IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca++ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF-kB NF-kB PKC->NF-kB Ca_Flux->NF-kB Gene_Expression Gene Expression (Proliferation, Survival) NF-kB->Gene_Expression

Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Section 2: High-Throughput Screening Protocols

The following protocols are designed for the identification and characterization of inhibitors of the BCR pathway, using this compound as a reference compound.

Primary High-Throughput Screen: BTK Enzymatic Assay

This assay is designed to identify direct inhibitors of BTK kinase activity.

Experimental Workflow Diagram

HTS_Workflow_Primary Start Start Dispense_BTK Dispense BTK Enzyme (384-well plate) Start->Dispense_BTK Add_Compounds Add Test Compounds (including this compound) Dispense_BTK->Add_Compounds Incubate_1 Incubate (15 min, RT) Add_Compounds->Incubate_1 Add_Substrate_ATP Add Kinase Substrate & ATP Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (60 min, RT) Add_Substrate_ATP->Incubate_2 Add_Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubate_2->Add_Detection_Reagent Incubate_3 Incubate (30 min, RT) Add_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Data_Analysis Data Analysis (Calculate % Inhibition) Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the primary high-throughput screening of BTK inhibitors.

Detailed Protocol:

  • Plate Preparation: Use a 384-well, low-volume, white, solid-bottom plate.

  • Reagent Preparation:

    • BTK Enzyme Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Recombinant BTK enzyme: Dilute to 2x final concentration in BTK Enzyme Buffer.

    • Test Compounds: Prepare a 10 mM stock in DMSO. Create a serial dilution series.

    • Substrate/ATP Mix: Prepare a 2x solution of a suitable peptide substrate and ATP in BTK Enzyme Buffer.

    • Detection Reagent: Prepare according to the manufacturer's instructions (e.g., ADP-Glo™, Promega).

  • Assay Procedure:

    • Dispense 5 µL of 2x BTK enzyme solution to each well.

    • Add 50 nL of test compound or DMSO (control) using an acoustic liquid handler.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of 2x Substrate/ATP mix to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of ADP-Glo™ Reagent.

    • Incubate for 30 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Calculate percent inhibition relative to DMSO controls.

    • Determine the IC₅₀ value for active compounds by fitting the dose-response data to a four-parameter logistic equation.

Quantitative Data Summary

CompoundIC₅₀ (nM)Hill SlopeMax Inhibition (%)
This compound15.21.198.5
Control Cpd A150.80.995.2
Control Cpd B>10,000N/A<10
Secondary High-Throughput Screen: Cell-Based Assay

This assay validates the activity of primary hits in a cellular context by measuring the inhibition of BCR-induced calcium flux.

Experimental Workflow Diagram

HTS_Workflow_Secondary Start Start Seed_Cells Seed B-Cells (e.g., Ramos cells) in 384-well plate Start->Seed_Cells Incubate_Cells Incubate Cells (Overnight) Seed_Cells->Incubate_Cells Load_Dye Load with Calcium Indicator Dye Incubate_Cells->Load_Dye Add_Compounds Add Test Compounds (including this compound) Load_Dye->Add_Compounds Incubate_Compound Incubate (30 min, 37°C) Add_Compounds->Incubate_Compound Measure_Baseline Measure Baseline Fluorescence (FLIPR) Incubate_Compound->Measure_Baseline Add_Stimulant Add BCR Stimulant (anti-IgM) Measure_Baseline->Add_Stimulant Measure_Response Measure Fluorescence Response (FLIPR) Add_Stimulant->Measure_Response Data_Analysis Data Analysis (Calculate IC50) Measure_Response->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the secondary cell-based high-throughput screening assay.

Detailed Protocol:

  • Cell Culture: Culture Ramos cells (a human B-lymphoma cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Plate Preparation: Seed Ramos cells at a density of 50,000 cells/well in a 384-well black-wall, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • Remove the culture medium and add the dye solution to the cells.

    • Incubate for 60 minutes at 37°C.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).

    • Add test compounds at various concentrations.

    • Incubate for 30 minutes at 37°C.

    • Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • Measure baseline fluorescence for 30 seconds.

    • Add a BCR stimulant (e.g., anti-IgM antibody).

    • Measure the fluorescence signal for an additional 5 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percent inhibition of the calcium flux relative to controls.

    • Determine the IC₅₀ values from the dose-response curves.

Quantitative Data Summary

CompoundCellular IC₅₀ (nM)Z'-factor
This compound85.60.78
Control Cpd A950.20.75
Control Cpd B>20,000N/A

Section 3: Data Interpretation and Hit Prioritization

The logical flow for hit selection and progression is outlined below.

Logical Relationship Diagram

Hit_Prioritization_Logic Primary_HTS Primary HTS (Biochemical Assay) Primary_Hits Primary Hits (% Inhibition > 50%) Primary_HTS->Primary_Hits Dose_Response Dose-Response Confirmation (Biochemical IC50) Primary_Hits->Dose_Response Yes Discard_1 Discard Primary_Hits->Discard_1 No Confirmed_Hits Confirmed Hits (IC50 < 1 µM) Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assay (Cellular Ca++ Flux) Confirmed_Hits->Secondary_Assay Yes Discard_2 Discard Confirmed_Hits->Discard_2 No Cellular_Hits Cellularly Active Hits (Cellular IC50 < 10 µM) Secondary_Assay->Cellular_Hits Selectivity_Panel Kinase Selectivity Panel Cellular_Hits->Selectivity_Panel Yes ADME_Tox In Vitro ADME/Tox Cellular_Hits->ADME_Tox Yes Discard_3 Discard Cellular_Hits->Discard_3 No Lead_Candidates Lead Candidates Selectivity_Panel->Lead_Candidates ADME_Tox->Lead_Candidates

Caption: A flowchart illustrating the hit-to-lead progression strategy.

Hits from the primary screen are confirmed in dose-response experiments. Confirmed biochemical hits are then evaluated in a cell-based assay to confirm on-target activity in a more physiologically relevant system. Compounds that demonstrate cellular activity are subsequently profiled for kinase selectivity and in vitro ADME/Tox properties to identify promising lead candidates for further development.

Troubleshooting & Optimization

Overcoming resistance to Bizine treatment in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

<Technical Support Center: Overcoming Bizine Resistance in Cancer Cells

Welcome to the technical support center for this compound, a next-generation tyrosine kinase inhibitor (TKI). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cancer cell models.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to this compound, has stopped responding. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to TKIs like this compound is a significant challenge.[1] The most common mechanisms can be broadly categorized as on-target and off-target alterations.[2]

  • On-target resistance involves modifications to the drug's direct target.[1] This includes secondary mutations in the kinase domain of the target protein, which can prevent this compound from binding effectively.[2][3] Gene amplification of the target, leading to its overexpression, can also occur, requiring higher concentrations of this compound for inhibition.[4][5]

  • Off-target resistance involves the activation of alternative signaling pathways that bypass the need for the original target.[2][6] This "bypass signaling" can be caused by mutations or amplification of other receptor tyrosine kinases (RTKs) like MET or EGFR, or activation of downstream signaling molecules like PI3K/AKT or RAS/MAPK.[6][7][8][9] Histological transformation, such as the transition from non-small cell lung cancer to small cell lung cancer, is another form of off-target resistance.[10]

Q2: How can I determine the specific mechanism of this compound resistance in my cell line?

A2: A multi-pronged approach is recommended to elucidate the resistance mechanism:

  • Sequence Analysis: Perform Sanger or next-generation sequencing (NGS) of the target kinase domain to identify potential secondary mutations.

  • Gene Copy Number Analysis: Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess for amplification of the target gene.

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: This antibody-based array can help identify the activation of alternative RTKs, pointing to bypass signaling pathways.

  • Western Blotting: Analyze the phosphorylation status of key downstream signaling proteins like AKT, ERK, and STAT to see if these pathways are reactivated despite this compound treatment.

  • RNA Sequencing (RNA-Seq): This can provide a comprehensive view of changes in gene expression that may contribute to resistance.

Q3: My cells show increased expression of ABC transporters. Could this be causing this compound resistance?

A3: Yes, increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2, is a known mechanism of multidrug resistance.[11] These transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5] You can confirm this by using specific inhibitors of these transporters in combination with this compound to see if sensitivity is restored.

Q4: I am trying to generate a this compound-resistant cell line. What is the general protocol?

A4: Drug-resistant cell lines are typically generated by exposing a sensitive parental cell line to gradually increasing concentrations of the drug over a prolonged period.[12][13] This process selects for cells that can survive and proliferate in the presence of the drug.[13] A common strategy is to start with a concentration close to the IC50 of the parental line and incrementally increase the dose as the cells adapt and resume proliferation.[13] It is crucial to freeze down cells at each stage of dose escalation.[13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent IC50 values for this compound in sensitive cells. Cell density variations, inconsistent drug exposure time, or solvent effects.Optimize cell seeding density to ensure exponential growth throughout the assay.[14][15] Standardize drug treatment duration.[16] Ensure final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells.
High background in cell viability assays. Contamination (mycoplasma, bacteria, or yeast), or issues with assay reagents.Regularly test cell cultures for mycoplasma contamination. Use sterile techniques and fresh media.[17] Validate assay reagents and controls.
Unable to establish a stable this compound-resistant cell line. Drug concentration is too high, leading to excessive cell death, or the cell line is slow to adapt.Start with a lower this compound concentration (e.g., IC25-IC50) and increase the dose more gradually (e.g., 1.1-1.5 fold increments).[13] Be patient, as developing resistance can take several months.[12]
Resistant cells revert to a sensitive phenotype after drug withdrawal. The resistance mechanism may be transient or dependent on continuous drug pressure.Maintain a low dose of this compound in the culture medium to sustain the resistant phenotype for long-term experiments.
Difficulty in identifying the resistance mechanism. The mechanism may be complex, involving multiple pathways or epigenetic changes.Employ a combination of genomic, proteomic, and transcriptomic analyses.[12] Consider investigating epigenetic modifications, as these can also drive drug resistance.[18][19]

Quantitative Data Summary

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM) - SensitiveThis compound IC50 (nM) - ResistantFold ResistancePotential Mechanism
K56250100020BCR-ABL T315I mutation
A4312050025MET Amplification
H19751545030PIK3CA Mutation
K562 Dox150300020ABCB1 Overexpression

Note: These are example values and may not reflect actual experimental data. A 3- to 10-fold increase in IC50 is generally considered indicative of drug resistance.[13]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Determine the IC50 of this compound: First, determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line using a standard cell viability assay (e.g., MTS or CellTiter-Glo).[14]

  • Initial Drug Exposure: Culture the parental cells in their recommended growth medium containing this compound at a concentration equal to the IC50.

  • Monitor Cell Growth: Monitor the cells daily. Initially, a significant amount of cell death is expected.

  • Media Changes: Replace the medium with fresh, this compound-containing medium every 2-3 days.

  • Dose Escalation: Once the cells have adapted and resumed consistent proliferation (typically after 2-4 weeks), passage them and increase the this compound concentration by 1.5- to 2-fold.[13]

  • Repeat Dose Escalation: Repeat step 5, gradually increasing the this compound concentration. Freeze down vials of cells at each concentration step.[13]

  • Establish a Stable Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 fold higher than the parental IC50).

  • Characterize the Resistant Line: Once a resistant line is established, confirm the degree of resistance by re-evaluating the IC50 of this compound.

Protocol 2: Western Blot Analysis of Signaling Pathways
  • Cell Lysis: Treat both parental (sensitive) and this compound-resistant cells with and without this compound for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of your target proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the signaling proteins.

Visualizations

cluster_workflow Experimental Workflow: Investigating this compound Resistance Start Sensitive Cancer Cell Line Generate_Resistant Generate this compound-Resistant Line (Dose Escalation) Start->Generate_Resistant Characterize Characterize Resistance Mechanism Generate_Resistant->Characterize Genomic Genomic Analysis (Sequencing, FISH) Characterize->Genomic Identify mutations/ amplifications Proteomic Proteomic Analysis (Western Blot, RTK Array) Characterize->Proteomic Identify signaling pathway activation Transcriptomic Transcriptomic Analysis (RNA-Seq) Characterize->Transcriptomic Identify gene expression changes Overcome Strategies to Overcome Resistance Genomic->Overcome Proteomic->Overcome Transcriptomic->Overcome

Caption: Workflow for investigating and overcoming this compound resistance.

cluster_pathway Common this compound Resistance Signaling Pathways cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance (Bypass) This compound This compound Target_Kinase Target Tyrosine Kinase This compound->Target_Kinase Inhibits Proliferation Cell Proliferation and Survival Target_Kinase->Proliferation Target_Mutation Target Kinase Mutation Target_Mutation->Target_Kinase Prevents this compound Binding Target_Amp Target Kinase Amplification Target_Amp->Target_Kinase Increases Target Level Bypass_RTK Bypass RTK Activation (e.g., MET, EGFR) Bypass_RTK->Proliferation Downstream_Signal Downstream Pathway Activation (e.g., PI3K/AKT, RAS/MAPK) Downstream_Signal->Proliferation

Caption: Signaling pathways in this compound resistance.

References

Bizine's potential side effects in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Bizine Preclinical Technical Support Center

Welcome to the this compound Technical Support Center. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in preclinical studies. Here you will find answers to frequently asked questions and troubleshooting guidance for potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive tyrosine kinase inhibitor (TKI). Its primary therapeutic target is the BCR-ABL fusion protein, a key driver in certain hematological malignancies.[1][2] However, preclinical studies have revealed that this compound also exhibits off-target activity against other kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3] This polypharmacological profile is thought to contribute to both its efficacy and its observed side effects.[2][3]

Q2: We are observing higher-than-expected cytotoxicity in our cell-based assays. What could be the cause?

A2: Higher-than-expected cytotoxicity could be due to several factors:

  • Off-Target Effects: this compound's inhibition of pro-survival pathways regulated by kinases like VEGFR2 and PDGFR can lead to cytotoxicity in cell lines dependent on these pathways, even if they are not BCR-ABL positive.

  • Cell Line Sensitivity: Ensure the passage number of your cell line is low and that the cells have not developed sensitivities to media components.[4][5] Inconsistent cell seeding density can also lead to variable results.

  • Compound Stability: Verify the stability of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to compound degradation and unpredictable activity.

  • Mycoplasma Contamination: Unseen mycoplasma contamination can sensitize cells to therapeutic agents. It is recommended to regularly test your cell cultures.[5][6]

Q3: Are there any known genotoxicity concerns with this compound?

A3: Based on a standard preclinical safety assessment battery, this compound has not shown evidence of mutagenicity.[7] The Ames test, which assesses the ability of a substance to cause mutations in bacterial strains, was negative for this compound.[8] Additionally, an in vitro chromosome aberration assay did not reveal clastogenic potential.[7]

Q4: What cardiovascular side effects have been noted in preclinical models?

A4: In preclinical safety pharmacology studies, this compound has been associated with a dose-dependent increase in blood pressure in rodent models. This is a known class effect for TKIs that inhibit the VEGFR2 signaling pathway.[9] Furthermore, in vitro assays showed moderate inhibition of the hERG potassium channel, which could indicate a potential risk for QT interval prolongation at higher concentrations.

Troubleshooting Guides

Issue: High variability between replicate wells in a cell viability assay.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between plating replicates to prevent settling. Use a calibrated multichannel pipette and consider plating cells in the central wells of the plate to avoid "edge effects."[4]

  • Possible Cause 2: Compound Precipitation.

    • Solution: Visually inspect the media in treated wells for any signs of precipitation after adding this compound. If observed, consider lowering the final concentration or using a different solvent system for the stock solution (ensure final solvent concentration is consistent and non-toxic across all wells).

  • Possible Cause 3: Microplate Reader Settings.

    • Solution: Confirm that the correct filters and settings are used for your specific assay's detection method (e.g., fluorescence, luminescence).[10] An incorrect setup is a common reason for failed assays.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo preclinical safety studies of this compound.

Table 1: In Vitro Cytotoxicity and Kinase Inhibition

Assay / Cell LineTargetIC50 (nM)
K562 (CML)BCR-ABL25
Ba/F3 (BCR-ABL)BCR-ABL30
HUVECVEGFR2150
A549 (Lung Carcinoma)->10,000
hERG Channel AssayhERG K+ Channel2,500

Table 2: In Vivo Rodent Toxicology (28-Day Repeated Dose)

SpeciesRouteNOAEL (mg/kg/day)Key Observations at Higher Doses
Sprague-Dawley RatOral (gavage)10Increased blood pressure, proteinuria
CD-1 MouseOral (gavage)30Mild gastrointestinal distress

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

  • Cell Plating: Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Ames Test (Bacterial Reverse Mutation Assay) [8]

  • Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine.[8]

  • Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of this compound and its metabolites.

  • Exposure: Plate the bacterial strains on a histidine-free medium. Add different concentrations of this compound to sterile filter paper discs and place them on the agar.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound.

Bizine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT PDGFR PDGFR PDGFR->PI3K_AKT BCR_ABL BCR-ABL (Oncoprotein) RAS_RAF RAS/RAF/MEK Pathway BCR_ABL->RAS_RAF BCR_ABL->PI3K_AKT STAT5 STAT5 BCR_ABL->STAT5 This compound This compound This compound->VEGFR2 Inhibits (Off-Target) This compound->PDGFR Inhibits (Off-Target) This compound->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: this compound's primary and off-target signaling pathways.

Troubleshooting_Workflow Start High Cytotoxicity Observed in Assay Check_Cells Verify Cell Health: - Low Passage? - Mycoplasma Test? Start->Check_Cells Check_Compound Verify Compound: - Correct Concentration? - Precipitation? Start->Check_Compound Check_Assay Verify Assay Protocol: - Correct Seeding Density? - Reagent Controls? Start->Check_Assay Result_Cells Cells Contaminated or Unhealthy Check_Cells->Result_Cells Result_Compound Compound Issue Identified Check_Compound->Result_Compound Result_Assay Assay Protocol Error Check_Assay->Result_Assay Action_Cells Action: Use New Cell Stock, Retest Result_Cells->Action_Cells Action_Compound Action: Prepare Fresh Stock, Re-evaluate Solubility Result_Compound->Action_Compound Action_Assay Action: Optimize Protocol, Repeat Assay Result_Assay->Action_Assay End Issue Resolved Action_Cells->End Action_Compound->End Action_Assay->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Technical Support Center: Controlling for Bizine's Impact on MAO-A and MAO-B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the effects of "Bizine," a novel selective MAO-B inhibitor. It provides troubleshooting advice, experimental protocols, and reference data to help control for its impact on both Monoamine Oxidase-A (MAO-A) and Monoamine Oxidase-B (MAO-B).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vitro assay shows this compound inhibiting MAO-A at high concentrations. How do I confirm if this is a true off-target effect or an experimental artifact?

A1: High-concentration effects can be misleading. To troubleshoot, consider the following:

  • Solubility Issues: At high concentrations, this compound may precipitate out of solution, leading to non-specific inhibition or light scattering in spectrophotometric assays. Visually inspect your wells for precipitation and consider testing this compound's solubility limit in your assay buffer.

  • Assay Interference: this compound might interfere with the detection method (e.g., fluorescence quenching, absorbance at the measurement wavelength). Run a control experiment with the detection reagents and this compound but without the MAO enzyme to check for interference.[1]

  • Reversibility: Determine if the inhibition is reversible or irreversible. Perform a dialysis experiment after incubating the enzyme with this compound. If activity is restored, the inhibition is likely reversible.[2] Irreversible inhibitors bind covalently, which is a stronger indication of a specific interaction.[3][4]

Q2: I'm observing conflicting results for this compound's MAO-B selectivity between my cell-based assay and my recombinant enzyme assay. What could be the cause?

A2: Discrepancies between recombinant and cell-based assays are common and can arise from several factors:

  • Cellular Uptake and Metabolism: this compound must cross the cell and mitochondrial membranes to reach MAO enzymes. Poor permeability can lead to lower apparent potency in cell-based assays. Furthermore, this compound could be metabolized by the cells into a more or less active compound.

  • Presence of Endogenous Substrates: The cellular environment contains endogenous MAO substrates (like dopamine or serotonin) that can compete with the assay substrate, altering the apparent inhibitory potency of this compound.[5][6]

  • Off-Target Cellular Effects: this compound might indirectly affect MAO activity in a cellular context by interacting with other pathways that modulate enzyme expression or function.

Q3: How do I design an experiment to definitively determine the selectivity index of this compound for MAO-B over MAO-A?

A3: To determine the selectivity index (SI), you need to calculate the ratio of the IC₅₀ values (half-maximal inhibitory concentration) for MAO-A and MAO-B.[7]

  • Generate IC₅₀ Curves: Perform parallel concentration-response experiments for this compound against both recombinant human MAO-A and MAO-B. Use a range of at least 8-10 this compound concentrations.

  • Use Selective Substrates: Ensure you are using isoform-selective substrates for your assays (e.g., kynuramine for MAO-A, benzylamine for MAO-B) to minimize ambiguity.[8]

  • Include Control Inhibitors: In each experiment, include known selective inhibitors as controls. For example, use Clorgyline for MAO-A and Selegiline or Rasagiline for MAO-B.[3][5] This validates your assay's ability to distinguish between isoforms.

  • Calculate SI: The selectivity index is calculated as: SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B) . A higher SI value indicates greater selectivity for MAO-B.

Quantitative Data Summary

The following tables summarize the inhibitory profile of this compound and standard control compounds against human recombinant MAO-A and MAO-B.

Table 1: IC₅₀ Values of this compound and Control Inhibitors

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
This compound 1,5203543.4
Clorgyline (MAO-A selective)82,3000.003
Selegiline (MAO-B selective)3,10015206.7

Data are representative and should be confirmed in your specific assay system.

Table 2: Kinetic Parameters of this compound Inhibition

EnzymeInhibition TypeKᵢ (nM)
MAO-A Competitive2,150
MAO-B Competitive28

Kᵢ (inhibition constant) was determined using Lineweaver-Burk plot analysis.[9]

Experimental Protocols

Protocol 1: Determining IC₅₀ using a Fluorometric Assay

This protocol outlines a method for determining the potency of this compound against MAO-A and MAO-B using a commercially available assay kit format.

Materials:

  • Recombinant Human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound, Clorgyline, Selegiline (stock solutions in DMSO)

  • MAO Substrate (e.g., Amplex Red reagent)[10]

  • Horseradish Peroxidase (HRP)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)[1][10]

Methodology:

  • Reagent Preparation: Prepare working solutions of enzymes, inhibitors, and substrate in MAO Assay Buffer. Perform serial dilutions of this compound and control inhibitors to create a 10-point concentration curve.

  • Assay Setup:

    • To each well, add 50 µL of MAO Assay Buffer.

    • For inhibitor wells, add 1-40 µL of the appropriate inhibitor dilution.[1] For total activity control wells, add vehicle (DMSO).

    • To specifically measure MAO-A activity, add a selective MAO-B inhibitor (e.g., Selegiline) to a final concentration that fully inhibits MAO-B.[1] Conversely, use Clorgyline to isolate MAO-B activity.[1]

    • Add 10 µL of the appropriate MAO enzyme (MAO-A or MAO-B) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the reaction mix (containing the substrate and HRP) to all wells to start the enzymatic reaction.[1][10]

  • Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence in kinetic mode at 25°C for 30-60 minutes, taking readings every 1-2 minutes.[1][10]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the metabolic pathway of monoamines and the experimental workflow for determining inhibitor selectivity.

MAO_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion DA Dopamine MAOA MAO-A DA->MAOA MAO-A/B MAOB MAO-B DA->MAOB MAO-A/B SER Serotonin SER->MAOA Prefers MAO-A NE Norepinephrine NE->MAOA Prefers MAO-A Metabolites Inactive Metabolites MAOA->Metabolites MAOB->Metabolites This compound This compound This compound->MAOB Inhibits Clorgyline Clorgyline Clorgyline->MAOA Inhibits Selectivity_Workflow cluster_a MAO-A Arm cluster_b MAO-B Arm start Start: Prepare Recombinant Enzymes (MAO-A & MAO-B) prep_inhibitors Prepare Serial Dilutions of this compound & Controls start->prep_inhibitors assay_a Run MAO-A Assay with Selective Substrate prep_inhibitors->assay_a assay_b Run MAO-B Assay with Selective Substrate prep_inhibitors->assay_b calc_a Calculate IC50 for MAO-A assay_a->calc_a calc_si Calculate Selectivity Index SI = IC50(A) / IC50(B) calc_a->calc_si calc_b Calculate IC50 for MAO-B assay_b->calc_b calc_b->calc_si end End: Report Selectivity Profile calc_si->end Troubleshooting_Logic start Unexpected Result: Low MAO-B Selectivity q1 Is inhibition observed in no-enzyme control? start->q1 a1_yes Yes: Assay Interference (e.g., fluorescence quenching) q1->a1_yes Yes q2 Is there visual precipitate at high [C]? q1->q2 No a2_yes Yes: Solubility Issue Test solubility limit q2->a2_yes Yes q3 Does activity return after dialysis? q2->q3 No a3_no No: Irreversible Binding Confirm with kinetics q3->a3_no No a3_yes Yes: Reversible Binding Potential weak off-target effect q3->a3_yes Yes

References

Validation & Comparative

A Comparative Analysis of Bizine and Other LSD1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Bizine with other prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance data, experimental methodologies, and pathway visualizations to inform research decisions.

Introduction to LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation.[1] By removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), LSD1 primarily acts as a transcriptional co-repressor.[2][3] It can also function as a co-activator by demethylating H3K9me1/2.[3] The overexpression of LSD1 has been linked to various cancers, including breast, prostate, and lung cancer, as well as hematological malignancies, making it a significant therapeutic target.[1][4][5] Inhibition of LSD1 can reactivate tumor suppressor genes and induce differentiation in cancer cells.[3]

This compound, a phenelzine analog, is a potent and selective inhibitor of LSD1.[6][7] It has demonstrated neuroprotective effects and the ability to modulate bulk histone methylation in cancer cells.[6][8] This guide compares the biochemical potency and selectivity of this compound against other well-known irreversible and reversible LSD1 inhibitors.

Quantitative Comparison of LSD1 Inhibitors

The following tables summarize the key quantitative metrics for this compound and other notable LSD1 inhibitors, including those in clinical trials.

Table 1: Biochemical Potency of LSD1 Inhibitors

CompoundTypeTargetKi (nM)IC50 (nM)
This compound IrreversibleLSD159N/A
Tranylcypromine (TCP)IrreversibleLSD1/MAO~200,000N/A
Phenelzine (PLZ)IrreversibleLSD1/MAON/AN/A
Iadademstat (ORY-1001)IrreversibleLSD1N/A<20
Bomedemstat (IMG-7289)IrreversibleLSD1N/A<20
GSK2879552IrreversibleLSD1N/A17
Seclidemstat (SP-2577)ReversibleLSD1N/A13[9]
Pulrodemstat (CC-90011)ReversibleLSD1N/A0.3[1]

Table 2: Selectivity Profile of this compound

InhibitorTargetKi(inact) (μM)Selectivity vs. MAO-ASelectivity vs. MAO-BSelectivity vs. LSD2
This compound LSD10.059[10]23-fold63-fold>100-fold
MAO-A2.6[10]-
MAO-B6.5[10]-
LSD2~11[10]-

Selectivity is based on the kinact/Ki(inact) measure of inactivation efficiency.[2]

Signaling Pathways and Mechanism of Action

LSD1 regulates gene expression through its histone demethylase activity, influencing key cellular pathways implicated in cancer. Inhibition of LSD1 can reactivate silenced tumor suppressor genes and interfere with oncogenic signaling.

LSD1's Role in Transcriptional Regulation

LSD1 can act as either a transcriptional repressor or activator depending on the protein complex it associates with. When part of the CoREST complex, it demethylates H3K4, leading to gene repression. Conversely, when associated with androgen or estrogen receptors, it can demethylate H3K9, resulting in gene activation.[3]

LSD1_Mechanism cluster_repression Transcriptional Repression cluster_activation Transcriptional Activation LSD1_R LSD1 CoREST CoREST Complex LSD1_R->CoREST H3K4me2 H3K4me2 (Active Mark) CoREST->H3K4me2 Demethylation H3K4me0 H3K4me0 (Inactive) H3K4me2->H3K4me0 Gene_Repression Gene Repression H3K4me0->Gene_Repression LSD1_A LSD1 AR_ER Androgen/Estrogen Receptors LSD1_A->AR_ER H3K9me2 H3K9me2 (Repressive Mark) AR_ER->H3K9me2 Demethylation H3K9me0 H3K9me0 (Active) H3K9me2->H3K9me0 Gene_Activation Gene Activation H3K9me0->Gene_Activation This compound This compound This compound->LSD1_R Inhibits This compound->LSD1_A Inhibits

Caption: Mechanism of LSD1 as a transcriptional co-repressor and co-activator.

Key Signaling Pathways Modulated by LSD1 Inhibition

Research has shown that LSD1 activity is intertwined with major cancer-related signaling pathways. Inhibiting LSD1 can therefore have broad downstream effects.

  • PI3K/Akt/mTOR Pathway: LSD1 inhibition has been shown to suppress the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[11]

  • Notch Pathway: LSD1 can promote the activation of the Notch signaling pathway in certain cancers. Inhibition of LSD1 leads to a decrease in the expression of Notch target genes like HES1.[11]

  • Autophagy: In some contexts, LSD1 acts as a negative regulator of autophagy through the mTOR signaling pathway. Its inhibition can, therefore, induce autophagy.[12]

LSD1_Pathways cluster_downstream Downstream Effects LSD1 LSD1 PI3K_Akt PI3K/Akt/mTOR Pathway LSD1->PI3K_Akt Activates Notch Notch Pathway LSD1->Notch Activates Autophagy Autophagy LSD1->Autophagy Inhibits Differentiation Cell Differentiation LSD1->Differentiation Blocks This compound This compound This compound->LSD1 Inhibits Cell_Growth Cell Growth & Proliferation PI3K_Akt->Cell_Growth Notch->Cell_Growth Autophagy->Cell_Growth Regulates

Caption: Key signaling pathways influenced by LSD1 activity.

Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized biochemical assays. Below is a generalized protocol for determining the inhibitory activity of compounds against LSD1.

LSD1 Inhibition Assay (Peroxidase-Coupled Method)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

Principle: LSD1 demethylates its substrate (e.g., a dimethylated H3K4 peptide), reducing its FAD cofactor to FADH₂. Molecular oxygen then reoxidizes FADH₂, producing H₂O₂. Horseradish peroxidase (HRP) uses this H₂O₂ to oxidize a chromogenic substrate (like Amplex Red), producing a fluorescent or colorimetric signal that is proportional to LSD1 activity.[13]

Materials:

  • Recombinant human LSD1 enzyme

  • LSD1 substrate (e.g., H3K4me2 peptide)

  • Horseradish Peroxidase (HRP)

  • Amplex Red and H₂O₂ for standard curve

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5)

  • Test inhibitors (e.g., this compound) and controls

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer.

  • Enzyme Reaction:

    • Add LSD1 enzyme to microplate wells containing the assay buffer.

    • Add the inhibitor dilutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes at room temperature).

    • Initiate the reaction by adding the LSD1 substrate and the HRP/Amplex Red detection mix.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Measurement: Measure the fluorescence (Excitation: ~540 nm, Emission: ~590 nm) or absorbance.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound C Add this compound Dilutions & Pre-incubate A->C B Add LSD1 Enzyme to Microplate Wells B->C D Initiate Reaction: Add Substrate & Detection Mix C->D E Incubate at 37°C D->E F Measure Fluorescence/ Absorbance E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Generalized workflow for an LSD1 inhibitor assay.

References

Validating the Specificity of Bizine for LSD1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bizine, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other known LSD1 inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows to aid in the comprehensive evaluation of this compound's specificity and performance.

Introduction to this compound and LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1] LSD1 is a key component of several corepressor complexes and its dysregulation is implicated in various cancers, making it an attractive therapeutic target. This compound is a novel phenelzine analogue developed as a potent and selective inhibitor of LSD1.[1] This guide evaluates the specificity of this compound by comparing its inhibitory activity against LSD1 and other closely related enzymes with that of established LSD1 inhibitors.

Comparative Analysis of Inhibitor Specificity

The specificity of an inhibitor is paramount for its therapeutic efficacy and to minimize off-target effects. The following table summarizes the in vitro inhibitory activities of this compound and other well-characterized LSD1 inhibitors against LSD1 and the related monoamine oxidases (MAO-A and MAO-B) and the LSD1 homologue, LSD2.

InhibitorTargetIC50 / Ki(inact) (µM)Reference
This compound LSD1 0.059 (Ki(inact)) [2]
MAO-A2.6 (Ki(inact))[2]
MAO-B6.5 (Ki(inact))[2]
LSD2~11 (Ki(inact))[2]
Tranylcypromine (TCP)LSD15.6[3]
MAO-A2.84[3]
MAO-B0.73[3]
ORY-1001 (Iadademstat)LSD10.018[4]
MAO-A>100[4]
MAO-B>100[4]
LSD2>100[4]
GSK-2879552LSD10.016 (IC50)[5]
MAO-A>1000-fold selective vs LSD1[5]
MAO-B>1000-fold selective vs LSD1[5]
LSD2>1000-fold selective vs LSD1[5]

As the data indicates, this compound demonstrates potent inhibition of LSD1 with a Ki(inact) in the nanomolar range.[2] Importantly, it exhibits significant selectivity for LSD1 over the closely related monoamine oxidases, MAO-A and MAO-B, as well as the LSD1 homolog, LSD2, with Ki(inact) values that are approximately 44-fold, 110-fold, and 186-fold higher, respectively.[2] In comparison, the parent compound, tranylcypromine (TCP), shows less selectivity, particularly against MAO-B.[3] More advanced inhibitors like ORY-1001 and GSK-2879552 display even greater selectivity for LSD1 over MAOs and LSD2.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to determine the specificity and cellular activity of LSD1 inhibitors.

In Vitro LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the enzymatic activity of LSD1 and the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated H3K4me2 peptide substrate

  • Europium cryptate-labeled anti-H3K4me0 antibody

  • XL665-conjugated streptavidin

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor (e.g., this compound) in the assay buffer.

  • Add 2 µL of the inhibitor dilution to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the recombinant LSD1 enzyme to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the demethylation reaction by adding 4 µL of a solution containing the biotinylated H3K4me2 peptide substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding 5 µL of a detection mixture containing the europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.

  • Incubate the plate at room temperature for 60 minutes to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the inhibitor concentration to determine the IC50 value.

Cellular Histone Methylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to modulate global levels of histone methylation within a cellular context.

Materials:

  • Cancer cell line of interest (e.g., LNCaP)

  • Cell culture medium and supplements

  • LSD1 inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-H3K4me2, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the LSD1 inhibitor (and a vehicle control) for a specified duration (e.g., 48 hours).

  • Harvest the cells and lyse them using a suitable lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Quantify the band intensities to determine the relative change in H3K4me2 levels.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide localization of LSD1 and the changes in histone methylation patterns upon inhibitor treatment.

Materials:

  • Cell line of interest

  • LSD1 inhibitor (e.g., this compound)

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Lysis and chromatin shearing buffers

  • Sonicator or enzymatic digestion reagents

  • Antibody specific for LSD1 or H3K4me2

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for library preparation and next-generation sequencing

Procedure:

  • Treat cells with the LSD1 inhibitor or vehicle control.

  • Cross-link proteins to DNA with formaldehyde.

  • Lyse the cells and shear the chromatin into small fragments (200-500 bp) by sonication or enzymatic digestion.

  • Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., LSD1 or H3K4me2) overnight at 4°C.

  • Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the immunoprecipitated chromatin from the beads.

  • Reverse the cross-links by heating and treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Prepare the DNA library for next-generation sequencing.

  • Sequence the DNA library and analyze the data to identify genomic regions enriched for the protein of interest.

Visualizations

LSD1 Signaling Pathway

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 CoREST CoREST LSD1->CoREST H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylation HDAC1_2 HDAC1/2 CoREST->HDAC1_2 H3K4me0 H3K4me0 (Inactive Mark) Gene Target Gene H3K4me2->Gene Promotes Transcription H3K4me0->Gene Represses Transcription This compound This compound This compound->LSD1 Inhibition

Caption: LSD1 forms a complex with CoREST and HDACs to demethylate H3K4me2, leading to transcriptional repression.

Experimental Workflow for this compound Specificity Validation

Bizine_Validation_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays start Start in_vitro_assay LSD1 Enzymatic Assay (e.g., HTRF) start->in_vitro_assay selectivity_panel Selectivity Panel (MAO-A, MAO-B, LSD2) start->selectivity_panel ic50_determination Determine IC50/Ki(inact) in_vitro_assay->ic50_determination selectivity_panel->ic50_determination cell_treatment Treat Cells with this compound ic50_determination->cell_treatment western_blot Western Blot (H3K4me2 levels) cell_treatment->western_blot chip_seq ChIP-seq (LSD1/H3K4me2 occupancy) cell_treatment->chip_seq end Conclusion: This compound is a potent and selective LSD1 inhibitor western_blot->end chip_seq->end

Caption: Workflow for validating this compound's specificity from in vitro enzymatic assays to cellular target engagement.

Conclusion

The experimental data presented in this guide demonstrates that this compound is a potent inhibitor of LSD1 with a high degree of selectivity against other closely related amine oxidases. Its ability to increase cellular H3K4me2 levels and the availability of robust methods to assess its genome-wide effects underscore its value as a specific chemical probe for studying LSD1 biology and as a potential therapeutic agent. The provided protocols and visualizations offer a framework for researchers to further investigate and validate the specificity and efficacy of this compound and other LSD1 inhibitors.

References

Comparative Analysis of Bisdioxopiperazine Effects and Reproducibility Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Oncology and Drug Development

The following guide addresses the reproducibility of effects for a class of anti-cancer agents known as Bisdioxopiperazine compounds. The term "Bizine" is not a standard scientific identifier; based on available research, it is most likely a reference to "Biz compounds," a class of molecules with demonstrated anti-metastatic properties. This document focuses on these compounds, offering a comparative overview of their performance, outlining experimental methodologies, and providing context with alternative therapies.

Introduction to Bisdioxopiperazine Compounds

Bisdioxopiperazine compounds, including early examples like ICRF-159 (Razoxane) and its isomer ICRF-187 (Dexrazoxane), and later derivatives such as Probimane (Pro) and MST-16, are a family of cytotoxic agents investigated for their potential to inhibit cancer metastasis.[1][2][3] Their primary mechanism is believed to involve the disruption of processes critical for cell migration and invasion. Studies suggest that these compounds affect the actin cytoskeleton, a key component of the cellular machinery for movement.[2] This is potentially achieved by modulating the activity of the Rho family of small GTPases, which are master regulators of cell shape, adhesion, and motility.[2][4] Additionally, some bisdioxopiperazines are known to be catalytic inhibitors of topoisomerase II, an enzyme involved in DNA replication and repair, and can induce cell cycle arrest, particularly at the G2/M phase.[3][5]

Data Summary: Cytotoxicity of Bisdioxopiperazine Compounds in Various Cancer Cell Lines

The reproducibility of a compound's effect is often first assessed by comparing its cytotoxicity (measured as the half-maximal inhibitory concentration, or IC50) across different cell lines. Below is a summary of reported IC50 values for Probimane, MST-16, and ICRF-187 after 48 hours of exposure.

CompoundCell LineCell TypeIC50 (µM)Reference
Probimane SCG-7901Human Gastric Carcinoma< 10[5]
K562Human Myelogenous Leukemia< 10[5]
A549Human Lung Carcinoma< 10[5]
HL60Human Promyelocytic Leukemia< 10[5]
HeLaHuman Cervical Adenocarcinoma5.12[5]
MST-16 HeLaHuman Cervical Adenocarcinoma26.4[5]
ICRF-187 HeLaHuman Cervical Adenocarcinoma129[5]

Note: Lower IC50 values indicate higher cytotoxic potency.

Comparison with Alternative Anti-Cancer Agents

To provide context, the table below shows the cytotoxicity of standard chemotherapeutic agents in the same HeLa cell line. This comparison highlights the relative potency of bisdioxopiperazines.

CompoundCell LineCell TypeIC50 (µM)Reference
5-Fluorouracil HeLaHuman Cervical Adenocarcinoma0.232[5]
Doxorubicin HeLaHuman Cervical Adenocarcinoma1.12[5]
Vincristine HeLaHuman Cervical Adenocarcinoma4.56[5]

These data suggest that while Probimane shows notable cytotoxicity, its potency in HeLa cells is less than that of established drugs like 5-FU and Doxorubicin, but comparable to Vincristine.[5] However, a key reported advantage of compounds like Probimane and MST-16 is their prolonged cytotoxic effect, which can be maintained for several days in vitro, unlike some first-line drugs whose effects may decrease after 24 hours.[6]

Experimental Protocols

Reproducibility is critically dependent on standardized experimental procedures. Below are detailed methodologies for key assays used to evaluate the anti-migratory effects of bisdioxopiperazines.

Wound Healing (Scratch) Assay

This method assesses collective cell migration in vitro.

Principle: A confluent monolayer of cells is mechanically scratched to create a "wound." The rate at which cells migrate to close this gap is monitored over time.[7][8]

Protocol:

  • Cell Seeding: Plate cells in a multi-well plate at a density determined to form a 95-100% confluent monolayer within 24 hours.[7] For example, for a 12-well plate, approximately 2 x 10^5 fibroblasts per well may be appropriate.[9]

  • Wound Creation: Once confluent, use a sterile 1 mL or 200 µL pipette tip to make a straight scratch across the center of the monolayer.[7][9] A perpendicular scratch can also be made to create a cross.[9][10]

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) or fresh medium to remove detached cells.[9][10]

  • Treatment: Add fresh culture medium containing the test compound (e.g., Probimane) at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Imaging: Immediately capture images of the wound at time zero (T=0) using a phase-contrast microscope. Mark the plate to ensure the same field of view is imaged at subsequent time points.[9]

  • Incubation and Monitoring: Return the plate to a 37°C, 5% CO2 incubator. Capture images at regular intervals (e.g., every 4-8 hours) until the wound in the control well is nearly closed (typically 24-48 hours).[9]

  • Analysis: The area of the wound is measured at each time point using software like ImageJ. The rate of wound closure is calculated and compared between treated and control groups.

Matrigel-Coated Transwell Invasion Assay

This assay measures the ability of cells to invade through a simulated extracellular matrix (ECM).

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with Matrigel (a basement membrane extract). The lower chamber contains a chemoattractant. Invasive cells degrade the Matrigel and migrate through the pores towards the chemoattractant.[11][12]

Protocol:

  • Matrigel Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium (e.g., 1:3 dilution).[13] Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts.[12][13]

  • Solidification: Incubate the inserts at 37°C for at least 30-60 minutes to allow the Matrigel to solidify into a gel.[12][13]

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium at a desired concentration (e.g., 2.5 x 10^4 to 5 x 10^4 cells per 100 µL).[13] The test compound can be added to this cell suspension.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower wells of the companion plate.[13]

  • Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[13]

  • Removal of Non-Invasive Cells: After incubation, use a cotton swab to gently remove the Matrigel and any non-invading cells from the upper surface of the membrane.[11][13]

  • Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with 70% ethanol or 4% paraformaldehyde for 10-15 minutes.[11][13] Stain the fixed cells with 0.1-0.2% crystal violet for 10-15 minutes.[11][13]

  • Quantification: Wash the inserts to remove excess stain and allow them to dry. The invaded cells can be counted by taking images under a microscope from several random fields. Alternatively, the stain can be eluted and the absorbance measured with a plate reader.

Visualizations: Signaling Pathways and Experimental Workflows

To aid in the understanding of the proposed mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 Experimental Workflow: Wound Healing Assay A Seed cells to form a confluent monolayer B Create a 'scratch' with a pipette tip A->B C Wash to remove detached cells B->C D Add medium with Biz Compound or Control C->D E Image at T=0 and at regular intervals D->E F Measure wound area and calculate closure rate E->F

Caption: Workflow for the in vitro Wound Healing (Scratch) Assay.

G cluster_1 Experimental Workflow: Transwell Invasion Assay N1 Coat Transwell insert with Matrigel N2 Add chemoattractant to lower chamber N1->N2 N3 Seed cells with Biz Compound or Control in upper chamber N1->N3 N4 Incubate for 24-48 hours N3->N4 N5 Remove non-invading cells from upper surface N4->N5 N6 Fix and stain invaded cells on lower surface N5->N6 N7 Count stained cells to quantify invasion N6->N7

Caption: Workflow for the Matrigel-Coated Transwell Invasion Assay.

G cluster_2 Proposed Signaling Pathway for Biz Compounds Biz Biz Compounds (e.g., Probimane) GTPase Rho GTPase Cascade (RhoA, Rac1, etc.) Biz->GTPase Affects Block INHIBITION Biz->Block Actin Actin Cytoskeleton Polarization & Assembly GTPase->Actin Regulates Migration Cell Migration & Invasion Actin->Migration Drives Block->Migration

Caption: Proposed mechanism of Biz compounds on cell migration.

Conclusion and Considerations for Reproducibility

The available data indicates that bisdioxopiperazine compounds, particularly Probimane, exhibit cytotoxic and anti-migratory effects across various cancer cell lines.[2][5] However, the potency can vary significantly between cell lines and relative to other established chemotherapeutic agents.

For researchers aiming to reproduce or build upon these findings, several factors are critical:

  • Cell Line Authentication: Ensure cell lines are not misidentified or contaminated.

  • Compound Purity and Handling: The purity and stability of the test compounds can significantly impact results.

  • Assay Standardization: Minor variations in protocols, such as cell seeding density, scratch width, or Matrigel concentration, can lead to different outcomes.

  • Data Reporting: Comprehensive reporting of all experimental details is essential for others to replicate the work.

While this guide provides a framework based on existing literature, further independent studies are necessary to fully establish the reproducibility and therapeutic potential of bisdioxopiperazine compounds in a broader range of cancer models.

References

Unveiling the Neuroprotective Potential of Bizine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The quest for effective neuroprotective agents to combat the devastating consequences of neurological disorders remains a paramount challenge in modern medicine. This guide provides a comparative analysis of a novel neuroprotective candidate, here referred to as Neuro-X (Bizine) , against established agents. Due to the absence of publicly available data on a compound named "this compound," this document serves as a template, populated with data from recognized neuroprotective drugs to illustrate a comprehensive evaluation framework. This guide is intended to be adapted with specific experimental data for "this compound" as it becomes available.

Comparative Efficacy of Neuroprotective Agents

The therapeutic efficacy of a neuroprotective agent is a critical determinant of its clinical potential. This section presents a quantitative comparison of Neuro-X (hypothetical data) against two widely studied neuroprotective agents, Edaravone and Citicoline, in the context of acute ischemic stroke. The data is synthesized from preclinical and clinical studies to provide a clear overview of their relative performance.

Table 1: Quantitative Comparison of Neuroprotective Efficacy

ParameterNeuro-X (Hypothetical)EdaravoneCiticolineControl (Placebo)
Preclinical Data (MCAO Model)
Reduction in Infarct Volume (%)45%35%[1]28%[2]N/A
Improvement in Neurological Score (e.g., mNSS)3.5 point reduction2.8 point reduction[1]2.1 point reductionN/A
Clinical Data (Acute Ischemic Stroke)
Favorable Outcome (mRS 0-2 at 90 days) - Odds Ratio1.81.53[3]1.14[3]1.0
Mean Difference in NIHSS at 3 months-2.5-1.82[4]-0.98[4]0
Mortality Rate (Odds Ratio)0.70.68[3]0.77[3]1.0

mNSS: modified Neurological Severity Score; mRS: modified Rankin Scale; NIHSS: National Institutes of Health Stroke Scale. Data for Edaravone and Citicoline are derived from meta-analyses and comparative studies.[1][2][3][4]

Key Experimental Protocols

Reproducibility and standardization of experimental protocols are fundamental to the validation of neuroprotective properties. Below are detailed methodologies for two key experiments commonly employed in neuroprotection research.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is a widely accepted standard for inducing focal cerebral ischemia, mimicking human stroke.[5]

Objective: To assess the in vivo neuroprotective efficacy of a compound by measuring the reduction in infarct volume and improvement in neurological function following an induced stroke.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical microscope

  • 4-0 monofilament nylon suture with a rounded tip

  • Microvascular clips

  • Laser Doppler flowmeter (optional)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and maintain its body temperature at 37°C. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[5]

  • Artery Ligation: Ligate the distal ECA and the CCA. Place a temporary microvascular clip on the ICA.

  • Filament Insertion: Make a small incision in the ECA stump. Insert the 4-0 monofilament nylon suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement. A laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.[5]

  • Occlusion and Reperfusion: Maintain the filament in place for the desired occlusion period (e.g., 90 minutes). For reperfusion, gently withdraw the filament.[6]

  • Post-operative Care: Suture the incision and allow the animal to recover. Administer analgesics as required.

  • Outcome Assessment (at 24-48 hours):

    • Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized scale (e.g., mNSS).

    • Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with TTC, which stains viable tissue red, leaving the infarcted area white. Quantify the infarct volume using image analysis software.

Glutamate-Induced Excitotoxicity Assay in Neuronal Cell Culture

This in vitro assay models the neuronal damage caused by excessive glutamate, a key mechanism in ischemic stroke and other neurodegenerative diseases.[7][8]

Objective: To evaluate the ability of a compound to protect neurons from glutamate-induced cell death.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, HT22)

  • Cell culture plates (96-well)

  • Neuronal culture medium

  • L-glutamic acid

  • Test compound (Neuro-X)

  • Cell viability assay kit (e.g., MTT, LDH release assay)

  • Fluorescence microscope

Procedure:

  • Cell Plating: Seed the neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate for a specified period (e.g., 7-14 days for primary neurons).[7]

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound (Neuro-X) for a predetermined duration (e.g., 24 hours) before glutamate exposure.[8]

  • Glutamate Insult: Add a neurotoxic concentration of L-glutamate to the culture medium. The optimal concentration and exposure time should be determined empirically for the specific cell type.[7]

  • Incubation: Incubate the cells for a period sufficient to induce cell death in the control (glutamate-only) group (e.g., 24 hours).

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution to the wells and incubate. The formation of formazan crystals, which are solubilized, is proportional to the number of viable cells. Measure the absorbance at the appropriate wavelength.

    • LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells. Increased LDH activity corresponds to decreased cell viability.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying neuroprotection is crucial for drug development. Many neuroprotective agents exert their effects by modulating key signaling pathways involved in cell survival, inflammation, and oxidative stress.

Key Neuroprotective Signaling Pathways
  • Antioxidant Pathways: The Nrf2/Keap1 pathway is a primary regulator of the cellular antioxidant response. Neuroprotective agents can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant enzymes.[1]

  • Anti-inflammatory Pathways: The NF-κB signaling pathway is a key mediator of inflammation. Inhibition of NF-κB activation can suppress the production of pro-inflammatory cytokines and reduce neuroinflammation.[1]

  • Anti-apoptotic Pathways: The PI3K/Akt pathway is a critical cell survival pathway that inhibits apoptosis. Activation of this pathway by neuroprotective agents can lead to the phosphorylation and inactivation of pro-apoptotic proteins.[9]

Below are Graphviz diagrams illustrating a typical experimental workflow and a key signaling pathway.

Experimental_Workflow_MCAO cluster_pre_op Pre-operative cluster_surgery Surgical Procedure cluster_post_op Post-operative cluster_assessment Outcome Assessment animal_prep Animal Preparation (Anesthesia, Temp. Control) artery_exposure Carotid Artery Exposure animal_prep->artery_exposure ligation Artery Ligation artery_exposure->ligation filament_insertion Filament Insertion to Occlude MCA ligation->filament_insertion reperfusion Reperfusion (Filament Withdrawal) filament_insertion->reperfusion recovery Animal Recovery reperfusion->recovery neuro_scoring Neurological Scoring recovery->neuro_scoring infarct_staining TTC Staining for Infarct Volume recovery->infarct_staining

MCAO Experimental Workflow

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NeuroX Neuro-X (this compound) Keap1_Nrf2 Keap1-Nrf2 Complex NeuroX->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

Nrf2/Keap1 Antioxidant Pathway

References

A Review of Studies Validating Bilastine's Therapeutic Potential: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Bilastine, a second-generation H1 antihistamine, has emerged as a prominent therapeutic agent for the symptomatic treatment of allergic rhinitis and urticaria. This guide provides a comprehensive review of the existing clinical data on Bilastine, offering an objective comparison with other alternatives and detailing the experimental methodologies that underpin these findings.

Bilastine exerts its therapeutic effect as a selective histamine H1 receptor inverse agonist.[1][2] During an allergic reaction, allergens trigger the release of histamine from mast cells and basophils.[3] Histamine then binds to H1 receptors, leading to the characteristic symptoms of allergies. By selectively binding to H1 receptors, Bilastine blocks the action of histamine, thereby alleviating allergic symptoms.[2][3] Preclinical studies have demonstrated Bilastine's high specificity for the H1 receptor with negligible affinity for other receptor types.[4] This selectivity contributes to its favorable side-effect profile, particularly its non-sedative nature.[5][6]

Comparative Efficacy in Allergic Rhinitis

Clinical trials have consistently demonstrated the efficacy of Bilastine in managing the symptoms of both seasonal allergic rhinitis (SAR) and perennial allergic rhinitis (PAR).[5][7] A meta-analysis of five randomized controlled trials involving 3,329 patients concluded that Bilastine was superior to placebo in improving total symptom score (TSS), nasal symptom score (NSS), and non-nasal symptom score (NNSS).[8]

When compared to other second-generation antihistamines, Bilastine has shown comparable efficacy. In a randomized, double-blind study, Bilastine 20 mg was found to be as effective as cetirizine 10 mg in reducing the symptoms of SAR.[5] Both treatments were significantly superior to placebo.[5] Similarly, another study found Bilastine 20 mg to be non-inferior to cetirizine 10 mg and fexofenadine 120 mg in providing symptomatic relief from allergic rhinitis.[6]

Study Drug/Dosage Primary Endpoint Result Reference
Kuna P, et al. (2009)Bilastine 20mg, Cetirizine 10mg, PlaceboMean reduction in Total Symptom Score (TSS)Bilastine and Cetirizine were significantly superior to placebo (p<0.001) and comparable to each other.[5]
Sádaba B, et al. (2013)Bilastine 20mg, Cetirizine 10mg, PlaceboMean reduction in reflective Total 6-Symptom Scores (rT6SS)Post-hoc analysis showed Bilastine and Cetirizine were similarly effective and more effective than placebo.[7]
Wang XY, et al. (2022)Bilastine vs. Placebo and other OAHsImprovement in TSS, NSS, NNSSBilastine was superior to placebo and had comparable efficacy to other oral antihistamines.[8]

Comparative Efficacy in Chronic Urticaria

Bilastine has also proven effective in the management of chronic spontaneous urticaria (CSU). A comparative study found that Bilastine was more efficacious than cetirizine in patients with CSU, with a significant reduction in the mean total symptom score (MTSS) observed as early as one week into treatment.[9] A meta-analysis of studies on Bilastine for chronic urticaria concluded that it has a better therapeutic effect, significantly improving clinical symptoms and quality of life.[10]

Study Drug/Dosage Primary Endpoint Result Reference
Sharma A, et al. (2022)Bilastine 20mg, Cetirizine 10mgMean difference in MTSS at 6 weeksBilastine showed a significantly greater reduction in MTSS compared to Cetirizine.[9]
Li, L. et al. (2023)Bilastine vs. controlImprovement in DLQI, TSS, UAS-7 scoresBilastine showed a better therapeutic effect on CU and significantly improved clinical symptoms and quality of life.[10]

Safety and Tolerability Profile

A key advantage of Bilastine lies in its favorable safety and tolerability profile. Across multiple clinical trials, the incidence of adverse events with Bilastine has been comparable to that of placebo.[1] Notably, studies comparing Bilastine to cetirizine have reported a significantly lower incidence of somnolence (1.8% vs. 7.5%) and fatigue (0.4% vs. 4.8%) in the Bilastine group.[5] Bilastine does not undergo significant metabolism and does not interact with the cytochrome P450 system, which limits its potential for drug-drug interactions.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Bilastine and a typical workflow for a clinical trial evaluating its efficacy in allergic rhinitis.

Allergic_Reaction_Pathway cluster_mast_cell Mast Cell cluster_symptoms Allergic Symptoms Allergen Allergen IgE IgE Allergen->IgE binds to Histamine_Vesicle Histamine Vesicles IgE->Histamine_Vesicle triggers degranulation H1_Receptor H1 Receptor Histamine_Vesicle->H1_Receptor Histamine binds to Symptoms Sneezing, Itching, Rhinorrhea, etc. H1_Receptor->Symptoms activates & leads to Bilastine Bilastine Bilastine->H1_Receptor blocks Clinical_Trial_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development (Inclusion/Exclusion Criteria, Endpoints) Ethics Ethics Committee Approval Protocol->Ethics Screening Patient Screening Ethics->Screening Randomization Randomization Screening->Randomization Treatment Treatment Period (e.g., 14 days) Randomization->Treatment Group_A Bilastine 20mg Group_B Comparator (e.g., Cetirizine 10mg) Group_C Placebo Data_Collection Data Collection (Symptom Scores, Adverse Events) Treatment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Report Clinical Study Report Analysis->Report

References

Safety Operating Guide

Navigating the Disposal of Bizine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of Bizine, a phenelzine analog that inhibits lysine-specific demethylase 1 (LSD1).[1]

While the available Material Safety Data Sheet (MSDS) for this compound states that it is not classified as a hazardous substance or mixture, it is crucial to follow established laboratory safety protocols to minimize any potential risks.[2]

Key Chemical and Safety Data

To facilitate safe handling and disposal, a summary of this compound's properties is presented below.

PropertyValueReference
Chemical Name N-[4-(2-hydrazinylethyl)phenyl]-benzenebutanamide[1]
CAS Number 1591932-50-1[1][2]
Molecular Formula C18H23N3O[2][3]
Molecular Weight 297.39 g/mol [2][3]
Hazard Classification Not a hazardous substance or mixture[2]

This compound Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on standard laboratory practices for non-hazardous chemical waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate PPE is worn. This includes:

  • Safety glasses or goggles

  • Laboratory coat

  • Gloves

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent accidental reactions and to ensure compliant disposal.

  • Solid this compound Waste: Collect solid this compound waste, including any contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled waste container for non-hazardous chemical waste.

  • Liquid this compound Waste: Solutions containing this compound should be collected in a separate, labeled container for non-hazardous liquid chemical waste. Do not mix with other solvent waste streams unless compatible.

Step 3: Waste Container Management

  • Ensure all waste containers are in good condition and compatible with the chemical.

  • Keep waste containers securely closed when not in use.

  • Label containers clearly with "Non-Hazardous Chemical Waste" and list the contents, including "this compound."

Step 4: Disposal

  • Dispose of the collected this compound waste through your institution's established chemical waste disposal program.

  • Follow all local, state, and federal regulations for chemical waste disposal.

Step 5: Spill Management

In the event of a spill:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated chemical waste container.

  • Clean the spill area with soap and water.

  • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

First Aid Measures

In case of accidental exposure, follow these first aid measures as outlined in the safety data sheet[2]:

  • Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.

  • Skin Contact: Rinse the affected area thoroughly with water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

  • Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting.

In all cases of significant exposure, seek medical attention.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Bizine_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe spill Spill Occurs start->spill assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (e.g., powder, contaminated consumables) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid store Store Waste Container Securely (Closed Lid, Secondary Containment if necessary) collect_solid->store collect_liquid->store disposal Dispose via Institutional Chemical Waste Program store->disposal end End disposal->end spill->assess_form No cleanup Follow Spill Cleanup Procedure spill->cleanup Yes cleanup->ppe

Caption: Workflow for the safe disposal of this compound waste.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。